Americium-243
Description
Structure
2D Structure
Properties
CAS No. |
14993-75-0 |
|---|---|
Molecular Formula |
Am |
Molecular Weight |
243.06138 g/mol |
IUPAC Name |
americium-243 |
InChI |
InChI=1S/Am/i1+0 |
InChI Key |
LXQXZNRPTYVCNG-IGMARMGPSA-N |
SMILES |
[Am] |
Isomeric SMILES |
[243Am] |
Canonical SMILES |
[Am] |
Synonyms |
243Am radioisotope Am-243 radioisotope Americium-243 |
Origin of Product |
United States |
Nuclear Structure and Decay Characteristics of Americium 243
Gamma-Ray Spectroscopy and X-ray Emission from Americium-243 Decay [7, 19, 21, 22]
Identification and Quantification of Gamma and X-ray Transitions
The decay of ²⁴³Am is characterized by the emission of alpha particles and a spectrum of gamma rays and X-rays. The primary decay pathway involves alpha emission with a Q-value of approximately 5.43 MeV, leading to the formation of ²³⁹Np nist.govtandfonline.comnist.gov. Neptunium-239, with a half-life of 2.35 days, is often in secular equilibrium with ²⁴³Am, and its subsequent decay also contributes to the observed photon spectrum tandfonline.com.
Key gamma-ray transitions identified from the decay of ²⁴³Am include:
Nuclear Reactions and Production Methodologies for Americium 243
Neutron Capture Cross-Sections of Americium Isotopes
The probability of an Americium-243 nucleus capturing a neutron is described by its neutron capture cross-section, a value that varies significantly with the kinetic energy of the incident neutron. This parameter is fundamental for calculating the transmutation rates of this compound in different reactor environments. iaea.org Research distinguishes between interactions with thermal (low-energy), resonance (intermediate-energy), and fast (high-energy) neutrons.
The thermal neutron capture cross-section (σ₀) is a measure of the likelihood of neutron capture for neutrons in thermal equilibrium with their surroundings (approximately 0.025 eV). This value is critical for predicting the behavior of this compound in thermal reactors. researchgate.net
Measurements are often conducted using the neutron activation method, where this compound samples are irradiated in a research reactor. bohrium.comtandfonline.com Following irradiation, the quantities of the resulting products, Americium-244g and Americium-244m, are determined. This is achieved through gamma-ray spectroscopy for the ground state (244g) and alpha-ray spectroscopy for the total production (244m+g), which measures the decay product Curium-244. bohrium.comtandfonline.com
Research conducted at the Kyoto University Reactor, for instance, has provided precise values for these reactions. bohrium.comtandfonline.com By employing Westcott's convention, which provides a framework for describing reaction rates in a mixed thermal and epithermal neutron spectrum, researchers have derived distinct cross-section values for the production of the ground state and the combined ground and metastable states of Americium-244. tandfonline.comtandfonline.com
Interactive Table: Thermal Neutron Capture Cross-Sections for 243Am
| Reaction | Thermal Cross-Section (σ₀) [barns] | Measurement Method |
| 243Am(n,γ)244gAm | 4.73 ± 0.27 | Neutron Activation |
| 243Am(n,γ)244m+gAm | 88.5 ± 4.0 | Neutron Activation |
| 243Am(n,γ) | 73.6 ± 1.8 | Activation Method |
Data sourced from multiple studies utilizing the neutron activation method. researchgate.nettandfonline.com
The resonance integral (I₀) quantifies the neutron capture probability in the epithermal or resonance energy region, which lies above the thermal energy range. This value is particularly important for calculations in reactors with a significant epithermal neutron component.
Measurements of the resonance integral for this compound are often performed alongside thermal cross-section studies, using similar neutron activation techniques. bohrium.comtandfonline.com To isolate the contribution of epithermal neutrons, experiments utilize filters, such as gadolinium foil, which absorb thermal neutrons. bohrium.comtandfonline.com This allows for the separate measurement of reaction rates caused by thermal and epithermal neutrons.
Studies have determined the resonance integrals for the reactions leading to both the ground state (244gAm) and the total of the metastable and ground states (244m+gAm). bohrium.comtandfonline.com
Interactive Table: Resonance Integral Measurements for 243Am
| Reaction | Resonance Integral (I₀) [barns] | Measurement Method |
| 243Am(n,γ)244gAm | 96.5 ± 8.9 | Neutron Activation |
| 243Am(n,γ)244m+gAm | 2300 ± 200 | Neutron Activation |
| 243Am(n,γ) | 2290 ± 50 | Activation Method |
Data sourced from multiple studies utilizing the neutron activation method. researchgate.nettandfonline.com
In fast neutron reactors, the neutron energy spectrum is much higher, making fast neutron capture cross-sections essential for modeling the transmutation of this compound. iaea.orglmfbr.com These studies are critical for developing advanced nuclear systems like accelerator-driven systems (ADS) designed to transmute long-lived radioactive waste. iaea.org
Experiments to measure fast neutron capture often use the time-of-flight (TOF) method. iaea.orgtandfonline.com This technique involves bombarding an this compound sample with pulses of neutrons and measuring the time it takes for neutrons of a specific energy to travel from the source to the target. iaea.org Facilities like the Japan Proton Accelerator Research Complex (J-PARC) have been used for such measurements. iaea.orgtandfonline.com In one experiment, an iron neutron beam filter was used to create a quasi-monoenergetic neutron beam around 23.5 keV. iaea.orgtandfonline.com The resulting capture gamma-rays were detected, and the cross-section was determined relative to the well-known capture cross-section of Gold-197. iaea.org Another study at the Karlsruhe Institute of Technology used neutrons from the ⁷Li(p,n)⁷Be reaction to measure the cross-section in the 5 to 250 keV range. iaea.org
Interactive Table: Fast Neutron Capture Cross-Section Data for 243Am
| Neutron Energy | Capture Cross-Section [barns] | Experimental Facility/Method |
| 5 to 250 keV | Varies with energy | Karlsruhe 3-MV Van de Graaff accelerator |
| ~23.5 keV | 2.52 ± 0.14 | J-PARC / Time-of-Flight (TOF) |
| 0.258 to 92 keV | Varies with energy | Oak Ridge National Laboratory / TOF |
Data sourced from various fast neutron capture experiments. iaea.orgiaea.org
Production Pathways for this compound in Nuclear Reactors
This compound does not occur naturally and is a product of nuclear reactions within reactors. hpschapters.orgnih.gov It is synthesized through successive neutron captures, starting from lighter actinides like Plutonium and Americium-241 (B77009). numberanalytics.comhpschapters.org Consequently, this compound is found in spent nuclear fuel. wikipedia.org
One pathway for the production of this compound is through the direct irradiation of Americium-241. hpschapters.org This process involves two successive neutron captures. First, an Americium-241 nucleus captures a neutron to become Americium-242. Subsequently, the Americium-242 nucleus captures another neutron to form this compound. hpschapters.orgcdc.gov
This production route has been studied experimentally. For instance, samples of Americium-241 oxide were irradiated in the experimental fast reactor JOYO to evaluate the transmutation behavior under a fast neutron spectrum. iaea.org Analysis of the irradiated samples confirmed the presence of this compound, demonstrating this production pathway. iaea.org The transmutation of Americium-241 is a key consideration in strategies for managing high-level nuclear waste. oecd-nea.org
The primary and most significant production pathway for this compound in nuclear reactors begins with plutonium isotopes. hpschapters.orgnih.gov The process is initiated by neutron capture on Plutonium-239, which is a common component of nuclear fuel. wa.gov This leads to a chain of neutron captures and radioactive decays:
Plutonium-241 (241Pu) Formation: Plutonium-239 captures two successive neutrons to become Plutonium-241. hpschapters.org
Plutonium-242 (242Pu) Formation: Plutonium-241 can capture a neutron to become Plutonium-242. nist.gov
Plutonium-243 (243Pu) Formation: Plutonium-242 captures a neutron, resulting in the formation of Plutonium-243. isotopes.govisotopes.gov
Beta Decay to this compound: Plutonium-243 is unstable and undergoes beta decay, with a short half-life of approximately 5 hours, transforming into this compound. hpschapters.org
This entire sequence shows that this compound is an indirect but definite product of the plutonium chain that occurs during the normal operation of a nuclear reactor. hpschapters.orgcdc.govnih.gov
Separation and Purification Processes for Reactor-Produced this compound
The separation and purification of this compound (²⁴³Am) from reactor-produced materials is a complex and critical step in its production. The process involves handling highly radioactive materials and separating elements with very similar chemical properties. The primary sources for ²⁴³Am production are irradiated plutonium targets, specifically those containing Plutonium-242 (²⁴²Pu), or aged plutonium materials where Plutonium-241 (²⁴¹Pu) has decayed to Americium-241 (²⁴¹Am), which is then further irradiated. iaea.orgcdc.gov
The chemical processing is typically carried out in hot cells with remote manipulators due to the intense radioactivity. iaea.org A common initial step is the dissolution of the target material. Plutonium-aluminum alloys and plutonium dioxide are dissolved in nitric acid. For plutonium dioxide, electrogenerated silver(II) in nitric acid can be used to facilitate dissolution. iaea.org
Ion Exchange Chromatography for Actinide Separation
Ion exchange chromatography is a cornerstone technique for the separation of actinides, including americium. cdc.goviaea.orgbibliotekanauki.pl This method relies on the differential affinities of ions in a solution for a solid ion exchange resin. The separation of trivalent actinides, like americium and curium, from each other and from lanthanides is particularly challenging due to their similar ionic radii and chemical behavior. unlv.edu
Anion exchange is often more efficient than cation exchange for purifying plutonium. bibliotekanauki.pl For instance, plutonium in its +4 oxidation state can be strongly adsorbed onto an anion exchange resin from a nitric acid solution, while Am(III) is not retained, allowing for their separation. iaea.org This principle is applied in processes where Pu(IV) is extracted onto a column packed with a material like TBP/SiO₂ (tributyl phosphate (B84403) on silica) or TOAHN₃/SiO₂ (tri-n-octylammonium nitrate (B79036) on silica). iaea.org
Cation exchange chromatography has also been utilized for the separation and purification of americium and other heavy actinides. bibliotekanauki.pl The separation of trivalent actinides from lanthanides often requires the use of complexing agents to enhance the separation factors. Ligands containing "softer" donor atoms, such as nitrogen or sulfur, have proven effective in discriminating between the trivalent actinides and lanthanides. unlv.edu For example, a method using a Dowex 1 anion-exchange resin and a 5 M ammonium (B1175870) thiocyanate (B1210189) solution has been used to separate gram quantities of americium from larger amounts of rare earth elements. iaea.org
A notable challenge in actinide analysis is the presence of isobaric interferences, such as between ²⁴³Am and Curium-243 (²⁴³Cm). aesj.net Chromatographic techniques are essential to separate these elements before mass spectrometric analysis to ensure accurate isotopic determination. aesj.net
Solvent Extraction Systems for Americium Recovery
Solvent extraction is a primary industrial-scale method for reprocessing used nuclear fuel and recovering specific actinides. cresp.orgosti.gov This technique involves the transfer of a solute from an aqueous phase to an immiscible organic phase. It is highly flexible and can be adapted for multi-stage countercurrent operations to achieve high levels of purification. cresp.org
One of the most established solvent extraction processes is PUREX (Plutonium-Uranium Reduction Extraction), which traditionally uses tributyl phosphate (TBP) as the extractant to separate uranium and plutonium from fission products. cresp.orgosti.gov Modifications to the PUREX process are being developed to co-extract transuranic elements. osti.gov
For the specific recovery of americium, several solvent extraction systems have been developed. The TRUEX (Transuranic Extraction) process, for instance, uses an extractant containing N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and TBP in a dodecane (B42187) diluent to separate transuranium actinides and rare-earth lanthanides from the raffinate of other processes. cresp.org Another process, TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes), employs di-2-ethylhexyl phosphoric acid (HDEHP) to separate trivalent actinides from lanthanides. cresp.org
A coupled solvent extraction system using TBP in tetrachloroethylene (B127269) (TCE) followed by CMPO in TCE has been developed to recover plutonium and americium from chloride salt wastes. unt.eduosti.gov In this process, after dissolving the wastes in hydrochloric acid, Pu(IV) is recovered in the TBP cycle, and americium is subsequently extracted from the raffinate using the CMPO cycle. unt.eduosti.gov
Recent research has focused on novel separation strategies, such as controlling the oxidation state of americium. By oxidizing Am(III) to Am(V), it can be stabilized in a biphasic extraction system, allowing for the selective extraction of Cm(III) with N,N,N',N'-tetraoctyl diglycolamide (TODGA), achieving very high separation factors between americium and curium. acs.org
| Solvent Extraction Process | Extractant(s) | Target Elements | Key Features |
| PUREX | Tributyl phosphate (TBP) | Uranium, Plutonium | Widely used industrial process for U/Pu recovery. cresp.orgosti.gov |
| TRUEX | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), TBP | Transuranic actinides, Lanthanides | Separates trivalent actinides and lanthanides from fission products. cresp.org |
| TALSPEAK | Di-2-ethylhexyl phosphoric acid (HDEHP) | Trivalent Actinides, Lanthanides | Separates trivalent actinides from lanthanides. cresp.org |
| CMPO-TCE | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) in Tetrachloroethylene (TCE) | Americium | Recovers americium from chloride salt wastes after plutonium removal. unt.eduosti.gov |
| TODGA System | N,N,N',N'-tetraoctyl diglycolamide (TODGA) | Americium, Curium | High-efficiency separation based on Am(V) stabilization. acs.org |
This table provides a summary of selected solvent extraction systems for actinide recovery.
Pyroprocessing Techniques for Metallic Fuel Forms
Pyroprocessing is a high-temperature electrochemical method for reprocessing used nuclear fuel, particularly metallic fuels. inl.govnrc.gov This technology utilizes molten salt electrolytes to separate actinides from fission products. nrc.govinl.gov The main unit operations include oxide reduction, electrorefining, and the recovery of transuranic elements. nrc.gov
In pyroprocessing, used oxide fuel can be converted to a metallic form in an oxide reduction cell containing a lithium chloride (LiCl) salt. nrc.gov The subsequent electrorefining step, carried out in a eutectic mixture of LiCl and potassium chloride (KCl), separates uranium and allows transuranic elements like americium to accumulate in the salt. nrc.gov One of the challenges in pyroprocessing is managing the loss of americium, which has a relatively high vapor pressure at the operating temperatures of the process. researchgate.net
The recovered transuranic elements, including americium, can be incorporated into new metallic fuel for transmutation in fast reactors. inl.gov This approach aims to "burn" or fission the long-lived minor actinides into shorter-lived fission products, thereby reducing the long-term radiotoxicity of nuclear waste. inl.gov Research has been conducted on fabricating U-Pu-Zr metallic fuel containing minor actinides like americium. pnnl.gov However, significant losses of americium have been observed during the fabrication process, highlighting a key challenge that needs to be addressed. pnnl.gov
The management of the molten salt, which contains the separated actinides and fission products, is a critical aspect of pyroprocessing as it dictates the handling of products and waste streams. nrc.gov
Advanced Target Design and Irradiation Strategies for Maximizing this compound Yields
The production of ²⁴³Am is achieved through the neutron irradiation of suitable target materials in a nuclear reactor. A primary production route involves the irradiation of ²⁴²Pu targets. iaea.org The design of these targets and the irradiation conditions are crucial for maximizing the yield of ²⁴³Am while minimizing the production of unwanted byproducts.
Advanced target designs are being investigated to improve the efficiency of transmutation and production. For the transmutation of americium, which is a strategy to reduce nuclear waste, studies have focused on uranium-free fuels and targets. europa.eu The HELIOS irradiation experiment, for example, aims to study the in-pile behavior of materials like (Pu, Am, Zr)O₂ and Am₂Zr₂O₇-MgO. europa.eu A key consideration in these target designs is the management of helium gas, which is produced during the transmutation of ²⁴¹Am and can cause significant swelling of the target material. europa.eu Strategies to mitigate this include designing targets with tailored open porosity or maintaining a sufficiently high irradiation temperature to promote helium release during irradiation. europa.eu
The irradiation strategy itself, including the neutron flux and the duration of irradiation, plays a significant role. High neutron flux reactors are necessary to efficiently produce transcurium elements using ²⁴³Am as a target material. cdc.gov For ²⁴³Am production, a balance must be struck between the rate of its formation from ²⁴²Pu and its own transmutation into heavier isotopes. The choice of reactor type is also important; for instance, computational studies have explored the incineration of americium isotopes in CANDU heavy-water reactors using a thorium-based fuel matrix, which has shown potential for high burnup rates. researchgate.net
Isotopic Purity Assessment and Contaminant Mitigation in this compound Production
Ensuring the isotopic purity of the final ²⁴³Am product is essential for its intended applications, particularly when it is used as a target for producing heavier elements or for scientific research. cdc.gov The purity of ²⁴³Am produced has improved over time, with typical isotopic purity increasing from 96% to over 99%. iaea.org The final product is often in the form of americium oxide (AmO₂), with a purity of better than 98.5%. iaea.org
Isotopic purity is assessed using techniques like alpha spectrometry and mass spectrometry. nih.gov Alpha spectrometry can differentiate between ²⁴¹Am and ²⁴³Am based on the distinct energies of their emitted alpha particles. nih.gov However, this requires the removal of other alpha-emitting contaminants, such as ²³⁸Pu, that could interfere with the measurement. nih.gov Mass spectrometry offers a more rapid analysis for isotopic quantification. nih.gov
Contaminant mitigation is a continuous effort throughout the separation and purification process. The presence of impurities can affect the efficiency of separation processes and the quality of the final product. For example, in extraction chromatography, the performance of resins can be degraded by exposure to high radiation and strong acids. energy.gov Research into more robust resins that can tolerate contaminants and harsh process conditions is ongoing to improve production efficiency and yield. energy.gov
Radiochemical Separation and Purification of Americium 243 from Complex Matrices
Development of Novel Extractants and Ligands for Americium(III) Selective Separation
The core of separating Am(III) lies in the development of specialized organic molecules (extractants and ligands) that can selectively bind to it and facilitate its transfer from an aqueous phase (typically nitric acid) to an organic phase. Research focuses on creating ligands that offer high selectivity, favorable kinetics, and stability in highly acidic and radioactive environments.
Amide-based extractants are a prominent class of compounds investigated for actinide separation. They are favored for their compliance with the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which means they can be incinerated to gaseous products, minimizing secondary waste.
Diglycolamides (DGAs): N,N,N′,N′-tetraoctyl diglycolamide (TODGA) is a key extractant in several separation processes due to its high affinity for trivalent actinides and lanthanides in highly acidic conditions. nih.govnih.gov It is a central component in processes like the innovative SANEX (i-SANEX) process, which involves co-extracting actinides and lanthanides, followed by selective stripping of the actinides. nih.govnih.govrsc.org However, a significant drawback of TODGA is its tendency to form a third, unmanageable phase during extraction, often requiring the addition of a phase modifier. nih.govresearchgate.net
To improve upon TODGA, research has explored unsymmetrical diglycolamides (UDGAs). For instance, N,N-diisopropyl-N′,N′-didodecyldiglycolamide (iPDdDGA) has shown higher extraction efficiency and improved Am/Cm separation factors compared to TODGA. nih.govacs.org Studies on various UDGAs have shown that derivatives with isopropyl and piperidine (B6355638) groups can offer the highest separation factors for curium over americium. nih.gov
Phenanthroline Diamides (DAPhen): Ligands combining a "soft" nitrogen-donor phenanthroline backbone with "hard" oxygen-donor amide groups have demonstrated excellent selectivity for americium over lanthanides. acs.orgnih.gov A notable example is N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), which shows high selectivity for actinides in strongly acidic solutions. acs.org The selectivity is attributed to a greater covalent character in the Am–N bonds compared to the Eu–N bonds, as suggested by Density Functional Theory (DFT) calculations. acs.orgnih.gov
Another strategy involves using hydrophilic sulfonated DAPhen ligands, such as disulfonated N,N'-diphenyl-2,9-diamide-1,10-phenanthroline (DS-Ph-DAPhen), as masking agents in the aqueous phase. nih.gov This approach, combined with an organic phase containing TODGA, has achieved very high selectivity for Am(III) over Eu(III). nih.govnih.gov
Table 1: Performance of Select Amide-Based Ligands for Americium(III) Separation This table is interactive. You can sort and filter the data.
| Ligand/System | Separation Factor (SF) | Conditions | Reference |
|---|---|---|---|
| TODGA + DS-Ph-DAPhen | SFAm/Eu: High | Aqueous masking agent | nih.gov |
| 2OH-DAPhen + TODGA | SFEu/Am: up to 1365 | 0.05 to 3.0 M HNO₃ | nih.gov |
| 4,7-dichloro-1,10-phenanthroline-2,9-diamide (pyrrolidine derived) | SFAm/Eu: ~12 | Highly acidic HNO₃ | nih.gov |
| iPDdDGA | SFCm/Am: ~3.0 | AmSel System | nih.gov |
| TODGA | SFCm/Am: ~2.5 | AmSel System | nih.gov |
Organophosphorus extractants are among the most established and widely used reagents in nuclear fuel reprocessing due to their strong extraction capabilities and cost-effectiveness. nih.gov
Bifunctional Extractants (CMPO): Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is a neutral bifunctional extractant renowned for its ability to extract trivalent actinides from concentrated nitric acid solutions. nih.govmolkem.comorionchem.com This property is central to the TRUEX (TRansUranic EXtraction) process, designed to remove plutonium and americium from acidic waste streams. osti.gov CMPO extracts trivalent actinides with a 3:1 ligand-to-metal stoichiometry. osti.gov It is often used in combination with a phase modifier like tributyl phosphate (B84403) (TBP) to prevent the formation of a third phase and improve solubility.
Acidic Organophosphorus Extractants: Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex-301) is a "soft-donor" extractant that shows significant selectivity for Am(III) over Eu(III). tandfonline.com When used alone, it can achieve a separation factor (SFAm/Eu) of 5000. This selectivity can be dramatically enhanced through synergistic extraction systems. tandfonline.com
Phosphate-Phosphonate Materials: Research has also explored the use of solid-phase materials for separation. Pillared metal(IV) phosphate-phosphonate hybrid materials have demonstrated high selectivity for Am(III) in nitric acid at pH 2, with distribution coefficients (Kd) around 6 x 105 mL/g. researchgate.net These materials show much lower affinity for americium in its higher oxidation state (Am(V)), offering a potential separation route based on redox chemistry. researchgate.net
Table 2: Examples of Phosphorus-Based Extraction Systems for Americium This table is interactive. You can sort and filter the data.
| Extractant/System | Target | Key Feature | Reference(s) |
|---|---|---|---|
| CMPO | Am(III), Pu(IV) | Core of the TRUEX process; extracts from high acidity. | osti.gov, nih.gov |
| Cyanex-301 | Am(III) | High intrinsic selectivity for Am(III) over Eu(III). | tandfonline.com |
| Metal(IV) phosphate-phosphonate materials | Am(III) | Very high sorption selectivity for Am(III) over Am(V). | researchgate.net |
Ligands containing soft nitrogen-donor atoms are particularly promising for separating trivalent actinides from lanthanides. kuleuven.be The greater covalent interaction between the soft donor atoms and the more diffuse 5f orbitals of actinides, compared to the 4f orbitals of lanthanides, is the basis for this selectivity. rsc.org
Bipyridine (BTBP) and Phenanthroline (BTPhen) Ligands: Bis-triazinyl bipyridine (BTBP) and bis-triazinyl phenanthroline (BTPhen) ligands are considered superior extractants for actinides. kuleuven.be The development of CyMe₄-BTBP and CyMe₄-BTPhen marked a significant advancement, with CyMe₄-BTPhen becoming a reference ligand in the European SANEX process. kuleuven.beacs.org The phenanthroline-based (BTPhen) ligands are often preferred due to their rigid, pre-organized structure, which leads to faster extraction kinetics compared to the more flexible bipyridine (BTBP) analogues. kuleuven.beacs.org For example, CyMe₄-BTPhen-functionalized nanoparticles have been shown to quantitatively separate Am(III) from Eu(III) in 4 M HNO₃ with a separation factor greater than 154. researchgate.net
Synergistic Systems: The effectiveness of N-donor ligands can be significantly amplified in synergistic systems. When a binary mixture of Cyanex-301 and N-donor ligands like 1,10-phenanthroline (B135089) or 2,2′-bipyridyl was used, the separation factor for americium over europium increased eightfold, reaching values greater than 40,000. tandfonline.com Another approach, known as the AmSel (Americium Selective) process, uses a "push-pull" system. nih.govrsc.org Here, a hard O-donor ligand (like TODGA) in the organic phase co-extracts actinides and lanthanides, and then a soft N-donor hydrophilic ligand in the aqueous phase (like SO₃-Ph-BTPhen) selectively strips or masks the americium, preventing its extraction. nih.govrsc.org
Table 3: Selectivity of Nitrogen-Donor Ligands in Americium(III) Separation This table is interactive. You can sort and filter the data.
| Ligand/System | Separation Factor (SF) | Diluent/Aqueous Phase | Reference |
|---|---|---|---|
| Cyanex-301 + 1,10-phenanthroline | SFAm/Eu > 40,000 | Toluene / Nitrate (B79036) medium | tandfonline.com |
| CyMe₄-BTPhen | SFAm/Eu > 154 | Functionalized silica (B1680970) gel / 4 M HNO₃ | researchgate.net, researchgate.net |
| CyMe₄-BTPhen in [C₄mim][NTf₂] | SFAm/Eu > 3000 | Ionic Liquid / Nitric acid | manchester.ac.uk |
| Phenyl-substituted 2,2′∶6′,2′′-terpyridine | SFAm/Eu: 7 - 9 | TBB or TPH / 0.01–0.1 M HNO₃ (with 2-bromodecanoic acid) | rsc.org |
Mechanism Studies of Americium-243 Extraction in Biphasic Systems
Understanding the fundamental mechanisms of extraction, including the thermodynamics and kinetics of the process and the behavior of molecules at the liquid-liquid interface, is crucial for optimizing separation systems.
The efficiency and rate of extraction are governed by thermodynamic and kinetic factors. Thermodynamic studies reveal the spontaneity and energetics of the complexation reaction, while kinetic studies provide insight into the rate-limiting steps of the mass transfer process.
Thermodynamic Findings: For several N-donor ligand systems, the extraction process is found to be exothermic, meaning it is favored at lower temperatures. reading.ac.uk For example, the extraction of Am(III) by CyMe₄-BTPhen in cyclohexanone (B45756) was determined to be an exothermic process with a reaction enthalpy (ΔH) of -23.12 kJ·mol⁻¹. reading.ac.uk In studies involving N,O-hybrid DAPhen ligands in an ionic liquid, the complexation with lanthanides was found to be driven by highly positive entropies and opposed by endothermic enthalpies. acs.org DFT calculations have also shown that the exchange of water ligands from a hydrated Am(III) ion by N-donor ligands is an entropy-driven process that is enthalpically unfavorable. acs.org
Kinetic Findings: Kinetic studies have revealed that the rate-determining step can vary significantly between different extraction systems. For the extraction of Am(III) with CyMe₄-BTPhen, the apparent activation energy was found to be low (17.6 kJ·mol⁻¹), suggesting that the process is controlled by diffusion rather than a slow chemical reaction. reading.ac.uk Conversely, studies with 2,6-Di(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine (BTP) showed that the Am(III) extraction rate was independent of stirring speed, indicating that the rate is limited by a slow chemical complexation reaction, occurring in a "chemical regime". manchester.ac.uk The extraction kinetics of Am(III) by CyMe₄-BTPhen in an ionic liquid diluent were found to be slow, taking up to 24 hours to reach equilibrium, but could be significantly improved by the addition of 1-octanol. manchester.ac.uk
Chromatographic Techniques for High-Purity this compound Isolation
Chromatographic methods are extensively employed for the purification of this compound, offering high selectivity and efficiency. These techniques rely on the differential partitioning of ions between a stationary phase and a mobile phase.
Extraction chromatography combines the selectivity of liquid-liquid extraction with the procedural simplicity of chromatography. The design and optimization of these columns are crucial for achieving high-purity ²⁴³Am.
The columns are typically packed with an inert support material, such as silica (SiO₂), coated with an organic extracting agent. iaea.org The choice of extractant is paramount and is selected based on its affinity for Am(III). For instance, N,N,N',N'-tetra-n-octyldiglycolamide (DGA) resin has been demonstrated to be effective for the separation of plutonium and americium. nih.govresearchgate.net In such a system, plutonium is stabilized in its tetravalent state (Pu(IV)) in 8M nitric acid (HNO₃) with sodium nitrite (B80452) (NaNO₂) before being loaded onto the column, ensuring strong adsorption. nih.govresearchgate.net Americium, in its trivalent state (Am(III)), is also adsorbed from concentrated HNO₃. nih.govresearchgate.net
Optimization of the separation process involves careful control of several parameters:
Mobile Phase Composition: The composition of the eluent is critical for selective desorption. For example, Am(III) can be desorbed from a DGA resin using 0.1 M hydrochloric acid (HCl), while Pu(IV) remains adsorbed. nih.govresearchgate.net
Flow Rate: The rate at which the mobile phase passes through the column affects the equilibrium between the stationary and mobile phases and, consequently, the separation efficiency.
Column Dimensions: The length and diameter of the column influence the resolution of the separation. Longer columns generally provide better separation but also increase the processing time.
Temperature: Temperature can affect the kinetics of the extraction and the stability of the chemical species involved.
A key aspect of column operation is the ability to handle interferences. Elements like calcium (Ca²⁺) and iron (Fe³⁺) can be washed from the DGA resin bed with an excess of HNO₃ before the elution of americium. nih.govresearchgate.net Furthermore, on-column redox chemistry can be employed, such as the reduction of Pu(IV) to Pu(III) with titanium(III) chloride (TiCl₃) to facilitate the complete desorption of plutonium after americium has been collected. nih.govresearchgate.net
Table 1: Parameters for Americium Separation using DGA Resin
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | N,N,N',N'-tetra-n-octyldiglycolamide (DGA) resin | Adsorption of Pu and Am | nih.govresearchgate.net |
| Sample Matrix | 8M HNO₃ with 0.05 M NaNO₂ | Stabilization of Pu as Pu(IV) for strong adsorption | nih.govresearchgate.net |
| Americium Elution | 0.1 M HCl | Selective desorption of Am(III) | nih.govresearchgate.net |
| Plutonium Elution | 0.02 M TiCl₃ | On-column reduction and desorption of Pu | nih.govresearchgate.net |
Ion exchange chromatography is another powerful technique for americium purification. The selectivity of the ion exchange resin for americium over other ions is the cornerstone of this method. Resins are solid, porous materials with charged functional groups that can exchange their mobile ions for similarly charged ions from a surrounding solution.
The affinity of a resin for a particular cation generally increases with the cation's charge. scispace.com For instance, sulfonic acid resins exhibit an increasing affinity in the order Na⁺ < Ca²⁺ < Al³⁺ < Th⁴⁺. scispace.com Trivalent actinides like americium (Am³⁺) and curium (Cm³⁺) have similar ionic radii and chemical properties, making their separation challenging. osti.gov
Several types of resins are used for americium separation:
Strong Acid Cation Exchange Resins: These resins, often containing sulfonic acid functional groups, have a high affinity for divalent and trivalent cations. nih.gov The selectivity order for some strong acid resins has been reported as Ca²⁺ > Mg²⁺ > Na⁺. nih.gov
Weak Acid Cation Exchange Resins: Resins with carboxylic acid functional groups are classified as weak acid cation exchangers. nih.gov They tend to show a higher affinity for monovalent ions compared to strong acid resins. nih.gov
Chelating Resins: These resins contain functional groups that form stable complexes with specific metal ions. For example, resins with iminodiacetic acid functional groups exhibit high selectivity for certain transition metals. researchgate.net Resins containing 2-pyridylmethyl amine functional groups are effective for adsorbing transition metal ions like Cu(II). scispace.com
Extraction Chromatography Resins: Materials like LN Resin, which is based on bis-(2-ethylhexyl)phosphoric acid (HDEHP), are used in extraction chromatography. osti.gov These systems rely on precise control of acid concentrations for separating trivalent lanthanides and actinides. osti.gov Studies with LN resin show high uptake of Am(III) at low concentrations (< 0.1 M) of both HCl and HNO₃, with uptake decreasing at higher acid concentrations. osti.gov
The selection of a suitable resin and the optimization of elution conditions are critical for achieving the desired separation. For example, displacement complexing chromatography using eluents based on diethylenetriaminepentaacetic acid (DTPA) and nitrilotriacetic acid (NTA) has been developed for recovering americium from complex solutions. researchgate.net
Table 2: Selectivity of Different Ion Exchange Resin Types
| Resin Type | Functional Group | General Selectivity Trend | Reference |
|---|---|---|---|
| Strong Acid Cation | Sulfonic Acid | Higher affinity for higher valence cations (e.g., Divalent > Monovalent) | scispace.comnih.gov |
| Weak Acid Cation | Carboxylic Acid | Higher affinity for monovalent ions compared to strong acid resins | nih.gov |
| Chelating | Iminodiacetic Acid, etc. | High selectivity for specific metal ions based on complex formation | scispace.comresearchgate.net |
Electrochemical Separation Methods for this compound
Electrochemical methods offer an alternative to solvent extraction and chromatography, particularly in pyrochemical reprocessing, as they can handle high concentrations of fissile materials and the reagents are less susceptible to radiation damage. rsc.org
Molten salt electrorefining is a high-temperature electrochemical process used to purify reactive metals like plutonium and other actinides. iaea.org In this process, an impure actinide metal anode is electrochemically dissolved into a molten salt electrolyte, and the pure metal is deposited onto a cathode. iaea.org
The electrolyte is typically a eutectic mixture of salts, such as lithium chloride-potassium chloride (LiCl-KCl), which has a relatively low melting point. science.gov The separation is based on the different standard electrode potentials of the elements in the molten salt. Elements more electropositive than plutonium, such as americium, tend to concentrate in the salt phase rather than depositing on the cathode. iaea.org
Research at Argonne National Laboratory (ANL) has been extensive in this area. rsc.org Their electrorefiner design often utilizes a liquid cadmium cathode in addition to a solid cathode. rsc.org The separation factors of actinides versus lanthanides are a critical measure of the process's efficiency. science.gov While significant progress has been made, achieving a complete separation of americium from lanthanides can be challenging due to their close electrochemical potentials, which can be less than 100 mV apart. rsc.org
To improve the recovery and purity of americium, research focuses on:
Enhancing mass transfer through methods like stirring. rsc.org
Optimizing cathode materials to reduce the dispersion of americium. rsc.org
Controlling the evolution of chlorine gas at the anode to prevent contamination of the reduced product. rsc.org
Electrodeposition from aqueous solutions is a technique used to prepare thin, uniform sources of alpha-emitting radionuclides like this compound for alpha spectrometry. iaea.orgosti.gov This method involves the deposition of the actinide onto a cathode from an electrolyte solution under an applied potential.
A common electrolyte system is based on sulfate (B86663), which offers advantages in pH control as it is determined by the concentration of the reagent solutions. iaea.org For instance, a mixture of sodium bisulfate (NaHSO₄) and sodium sulfate (Na₂SO₄) can be used. osti.gov The Na₂SO₄ acts as a buffer to maintain a stable pH (around 2) and as an electrolyte to decrease the cell's resistivity. osti.gov
Key parameters that are optimized in aqueous electrodeposition studies include:
Electrolyte Composition and pH: The choice of electrolyte and the pH of the solution are critical for efficient deposition.
Current Density and Voltage: The applied current and voltage influence the rate and quality of the deposition. For americium, a current of 0.8-0.9 amps is often used. azurewebsites.net
Deposition Time: The duration of the electrodeposition affects the yield. A deposition time of 120 minutes is typical for americium. azurewebsites.net
Temperature: The temperature of the electrolytic cell can affect the deposition process. azurewebsites.net
Studies have shown that radiochemical yields for this compound can reach 87% using a sulfate-based system. iaea.org Another study reported recoveries of 102.4% ± 3.4% for americium. osti.gov The presence of certain anions like citrate (B86180) and fluoride (B91410) can interfere with the deposition process. osti.gov Molecular plating, a form of electrodeposition from a mixture of isopropyl alcohol and dilute nitric acid, has also been used to prepare Americiacum-243 targets. iaea.org
Table 3: Comparison of Electrochemical Separation Methods for Americium
| Method | Phase | Primary Purpose | Key Principle |
|---|---|---|---|
| Molten Salt Electrorefining | Molten Salt (e.g., LiCl-KCl) | Bulk purification of actinides | Separation based on differences in standard electrode potentials at high temperatures. Am concentrates in the salt. |
Integrated Reprocessing Flowsheets for this compound Recovery from Spent Nuclear Fuel
The recovery of this compound from spent nuclear fuel is a key objective of advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste and to utilize valuable isotopes. This is achieved through integrated reprocessing flowsheets that combine several chemical separation processes.
The most established aqueous reprocessing method is the PUREX (Plutonium and Uranium Recovery by Extraction) process. The standard PUREX process is designed to separate uranium and plutonium from fission products and minor actinides. iaea.org Americium, along with curium, remains in the high-level active raffinate. iaea.org
To recover americium, the PUREX process can be extended with additional separation steps. One such concept is the DIAMEX-SANEX process. iaea.org
DIAMEX (Diamide Extraction): This step aims to co-extract the trivalent actinides (Am³⁺, Cm³⁺) and lanthanides from the PUREX raffinate.
SANEX (Selective Actinide Extraction): This subsequent step separates the actinides from the co-extracted lanthanides.
Following the SANEX process, a further separation of americium from curium can be performed. iaea.org This is a particularly challenging separation due to their similar chemical properties. One approach involves the selective oxidation of Am(III) to higher oxidation states, such as Am(V) or Am(VI), which have different extraction behaviors than Cm(III). acs.org
Pyrochemical reprocessing, or pyroprocessing, offers an alternative to aqueous methods. inl.gov A reference flowsheet, such as that developed for the Integral Fast Reactor (IFR) program, centers around a molten salt electrorefiner. inl.gov In this scheme, actinides are separated from fission products in a molten LiCl-KCl electrolyte. inl.gov
The development of these integrated flowsheets is a complex endeavor that involves balancing efficiency, waste generation, economic viability, and proliferation resistance. rsc.orgiaea.org
Table 4: Overview of Reprocessing Flowsheet Components for Americium Recovery
| Process | Description | Role in Americium Recovery | Reference |
|---|---|---|---|
| PUREX | Aqueous solvent extraction to recover U and Pu. | Am remains in the high-level raffinate, requiring further processing for its recovery. | iaea.org |
| DIAMEX | Co-extraction of trivalent actinides and lanthanides from PUREX raffinate. | A key step in partitioning Am and Cm from the bulk of fission products. | iaea.org |
| SANEX | Separation of actinides from lanthanides. | Isolates the minor actinide fraction (including Am) from chemically similar lanthanides. | iaea.org |
| Am/Cm Separation | Various methods (e.g., selective oxidation, chromatography). | Purifies americium from curium. | iaea.orgacs.org |
PUREX Process Modifications for Minor Actinide Recovery
The Plutonium and Uranium Recovery by Extraction (PUREX) process is the standard industrial method for reprocessing spent nuclear fuel. iaea.orgwikipedia.org It is an aqueous process based on liquid-liquid solvent extraction using tributyl phosphate (TBP) as the extractant in an organic diluent. chimia.chcondorchem.com In the conventional PUREX process, spent fuel is dissolved in nitric acid, and the resulting solution is contacted with the TBP solvent. wikipedia.org Uranium (as U(VI)) and plutonium (as Pu(IV)) are selectively extracted into the organic phase, leaving the minor actinides, including americium and curium, along with the bulk of fission products in the aqueous raffinate (HLLW). iaea.orgoecd-nea.orgnrc.gov
Americium and curium, which are stable in the trivalent (III) oxidation state in nitric acid, are not significantly extracted by TBP under the high acidity conditions of the PUREX process. oecd-nea.org Consequently, they are directed to the high-level waste stream, which is typically vitrified for long-term geological disposal. iaea.org
To recover this compound and other minor actinides, modifications and extensions to the PUREX process are required. These developments focus on treating the HLLW from the primary PUREX cycle. The general approach involves subsequent extraction steps designed to first co-extract trivalent actinides and lanthanides, and then separate the actinides from the lanthanides. researchgate.netoecd-nea.org While direct modifications to the main PUREX flowsheet have been explored, such as adjusting neptunium's valence state to co-extract it with uranium and plutonium, the recovery of americium necessitates dedicated downstream processes that are often considered advanced reprocessing strategies. oecd-nea.org
| Component | Behavior in Standard PUREX Process | Challenge for Am-243 Recovery |
| Uranium (U-238, U-235) | Extracted into TBP organic phase as U(VI). oecd-nea.org | Separated effectively from Americium. |
| Plutonium (Pu-239) | Extracted into TBP organic phase as Pu(IV). oecd-nea.orgllnl.gov | Separated effectively from Americium. |
| Americium (Am-243) | Remains in aqueous raffinate (HLLW) as Am(III). condorchem.comoecd-nea.org | Must be separated from chemically similar lanthanides and other fission products in the HLLW. |
| Curium (Cm-244) | Remains in aqueous raffinate (HLLW) as Cm(III). oecd-nea.org | Chemically very similar to Americium, making separation difficult. rsc.org |
| Lanthanides (Fission Products) | Remain in aqueous raffinate (HLLW). oecd-nea.org | High concentration and chemical similarity to Americium pose a major separation challenge. academie-sciences.fr |
| Other Fission Products | Remain in aqueous raffinate (HLLW). wikipedia.org | Contribute to high radioactivity of the waste stream. |
Advanced Aqueous Reprocessing Strategies (e.g., GANEX, SANEX)
To address the challenge of minor actinide recovery from PUREX raffinate, several advanced aqueous reprocessing strategies have been developed. These typically involve multi-cycle solvent extraction processes, with SANEX and GANEX being prominent examples.
SANEX (Selective Actinide Extraction)
The SANEX process is specifically designed to tackle the most difficult separation step: partitioning trivalent actinides (Am, Cm) from trivalent lanthanides (Ln). academie-sciences.fr This separation is challenging due to the very similar ionic radii and chemical properties of these elements. kit.edursc.org SANEX processes exploit the subtle differences in the nature of the chemical bonds they form, with actinides showing a slightly higher affinity for ligands with "soft" donor atoms like nitrogen, compared to the "hard" oxygen donor interactions preferred by lanthanides. kit.edu
A common strategy involves a preceding step, such as the DIAMEX (DIAMide EXtraction) process, which co-extracts the trivalent actinides and lanthanides from the HLLW, separating them from other fission products. academie-sciences.frresearchgate.net The resulting {An(III) + Ln(III)} product is then fed into the SANEX process for the group separation. academie-sciences.fr Various extractants have been developed for SANEX flowsheets, including molecules based on bis-triazinyl bipyridines (BTBPs), which have demonstrated high selectivity for actinides. rsc.org For instance, a laboratory-scale counter-current centrifugal contactor test using a CyMe₄BTBP and TODGA mixture demonstrated a recovery of over 99.4% for americium and curium from a simulated PUREX raffinate. tandfonline.com
GANEX (Group Actinide Extraction)
The GANEX process aims for a more comprehensive recycling strategy by recovering all transuranic actinides (Np, Pu, Am, Cm) together in a single group. iaea.orgiaea.org This approach is particularly relevant for advanced fuel cycles, such as those involving fast reactors. researchgate.net The GANEX concept typically involves two main extraction cycles following the dissolution of spent fuel. iaea.org
First Cycle: Selective extraction of the bulk uranium. This can be achieved using extractants like the monoamide N,N-di-(ethyl-2-hexyl)isobutyramide (DEHiBA), which effectively separates U(VI) while leaving the transuranic elements in the raffinate. iaea.org
Second Cycle: Group extraction of the remaining transuranic elements (Np, Pu, Am, Cm). This cycle is often an adaptation of the DIAMEX-SANEX process, modified to handle the presence of neptunium (B1219326) and plutonium alongside the minor actinides. iaea.orgresearchgate.net A solvent system combining extractants like N,N,N',N'-tetraoctyl diglycolamide (TODGA) and N,N'-(dimethyl-N,N'-dioctylhexylethoxy-malonamide (DMDOHEMA) has been tested for this purpose, showing the ability to co-extract the actinides with good selectivity against lanthanides. researchgate.net
| Process | Objective | Key Extractant(s) / Reagents | Separation Principle |
| DIAMEX | Co-extraction of An(III) and Ln(III) from HLLW. academie-sciences.fr | Malonamides (e.g., DMDOHEMA) or Diglycolamides (e.g., TODGA). academie-sciences.frrsc.org | Extraction of trivalent metal nitrates into the organic phase, separating them from the bulk of other fission products. |
| SANEX | Separation of An(III) from Ln(III). academie-sciences.fr | N-donor ligands (e.g., CyMe₄-BTBP). rsc.orgtandfonline.com | Selective complexation of actinides by "soft" donor ligands, exploiting the slightly more covalent nature of the An(III)-ligand bond. kit.edu |
| GANEX | Group recovery of all transuranic actinides (Pu, Np, Am, Cm). iaea.org | Cycle 1: Monoamides (e.g., DEHiBA). Cycle 2: Mixture of extractants (e.g., TODGA, DMDOHEMA). iaea.orgresearchgate.net | Two-cycle process: U extraction first, followed by co-extraction of all remaining actinides. iaea.org |
| EXAm | Selective separation of Americium from Curium and Lanthanides. researchgate.netdaneshyari.com | DMDOHEMA and HDEHP (organic phase) with TEDGA (aqueous complexant). researchgate.net | A complex system enhancing Am/Cm separation, followed by selective Am stripping using polyaminocarboxylic acids. researchgate.net |
Pyroprocessing Approaches for Actinide Partitioning
Pyroprocessing, or pyrochemical reprocessing, offers a non-aqueous alternative to hydrometallurgical methods for treating spent nuclear fuel. wikipedia.org These processes are conducted at high temperatures (typically 500-650°C) in a molten salt electrolyte, usually a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl). nrc.gov The core of pyroprocessing is electrorefining, an electrochemical technique used to separate actinides from fission products. nrc.govtandfonline.com
In a typical electrorefining process for spent metallic fuel, the fuel assemblies are chopped and placed in a steel anode basket within the molten salt. osti.gov A voltage is applied. Uranium is selectively transported through the salt and deposited on a solid steel cathode. osti.gov The more reactive actinides, including plutonium and minor actinides like this compound, are oxidized and accumulate in the molten salt as chloride ions (e.g., AmCl₃). nrc.gov Fission products also distribute between the salt and anode based on their electrochemical properties; alkali, alkaline earth, and lanthanide fission products tend to remain as stable chlorides in the salt, while less reactive noble metals remain in the anode basket. iaea.org
To recover the transuranic elements (including Am-243) that have accumulated in the salt, a second step is employed. This often involves using a liquid cadmium cathode, where the simultaneous electro-deposition of uranium, plutonium, and the minor actinides occurs, forming a U/TRU alloy. iaea.orgtandfonline.com Alternatively, reductive extraction techniques can be used to recover the actinides from the salt into a liquid metal phase. tandfonline.com
A key feature of pyroprocessing is that it recovers actinides as a group, which can be advantageous for certain advanced fuel cycles. nrc.gov The resulting actinide product is not separated into individual elements, which is often cited as a feature enhancing proliferation resistance. wikipedia.org
| Step | Description | Purpose |
| Anodic Dissolution | Spent fuel in an anode basket is electrochemically dissolved in the molten salt electrolyte (e.g., LiCl-KCl). osti.gov | To convert metallic actinides and fission products into their corresponding chloride ions in the salt. |
| Uranium Electrorefining | A potential is applied, causing uranium to be transported through the salt and deposited on a solid cathode. osti.gov | To separate the bulk of the uranium from other actinides and fission products. |
| Actinide Accumulation | Transuranic elements (Pu, Np, Am, Cm) accumulate as chlorides in the molten salt. nrc.gov | To concentrate the minor actinides in the electrolyte for subsequent recovery. |
| Transuranic Recovery | Techniques like electrorefining with a liquid cadmium cathode or reductive extraction are used. iaea.orgtandfonline.com | To recover the group of transuranic actinides from the salt, separating them from the bulk of the fission products. |
Environmental Radiochemistry and Geochemical Behavior of Americium 243
Speciation and Redox Chemistry of Americium in Geochemical Environments
In most natural geochemical environments, americium predominantly exists in the trivalent oxidation state, Am(III) nih.govfas.org. This is due to the thermodynamic stability of Am(III) under typical environmental conditions, where higher oxidation states like Am(V) and Am(VI) are readily reduced back to Am(III) fas.orgenergy.gov. Redox reactions are generally not significant for americium's speciation in natural waters nih.gov. The chemical behavior of Am(III) closely resembles that of the lanthanides, particularly trivalent lanthanides, due to similar ionic radii and charge distributions mdpi.comresearchgate.net.
Hydrolysis and Carbonate Complexation Studies
Americium's solubility in natural waters is significantly influenced by the formation of hydrolysis and carbonate complexes nih.govenergy.govmdpi.com. In the absence of strong complexing ligands, Am(III) is relatively soluble across a broad pH range mdpi.com. However, in environments rich in carbonate ions, such as many groundwaters, americium solubility is limited by the precipitation of hydroxyl-carbonate species nih.govmdpi.com.
The relative strength of complexation for Am(III) with various inorganic ligands in aqueous solutions is ranked as follows mdpi.com:
PO₄³⁻ > CO₃²⁻ > OH⁻ > SiO(OH)₃ > HPO₄²⁻ > F⁻ > SO₄²⁻ > H₂PO₄⁻ > SCN⁻ > NO₃⁻ > Cl⁻ > ClO₄⁻
In carbonate-rich groundwaters (pH 6–11), americium primarily exists as various carbonate complexes mdpi.com. The predominant species at pH 9 is typically Am(CO₃)₃³⁻ mdpi.com. The formation of Am(III)-hydroxo-carbonate complexes, such as Am(CO₃)(OH), is considered to be the solubility-limiting species under ambient aqueous conditions mdpi.com. While Am(IV) and Am(VI) can exist under specific, highly oxidizing conditions or in the presence of strong complexing agents, they are not stable in most natural waters fas.orgenergy.govacs.org. The hydrolysis of Am(III) also plays a role in its speciation and solubility, particularly at higher pH values energy.govnrc.gov.
Colloid Formation and Stability of Americium Species
Americium readily associates with particulate and colloidal matter in natural water systems mdpi.comusgs.gov. Colloids are defined as particles with sizes ranging from 1 nanometer (nm) to 0.45 micrometers (µm) mdpi.com. These colloidal or pseudo-colloidal forms can significantly influence the transport and fate of americium in the environment nrc.govusgs.gov.
Several factors have been identified as influencing the formation of americium colloids:
pH: Changes in pH affect both the speciation of americium and the surface charge of potential colloidal particles mdpi.commdpi.comnrc.gov.
Bicarbonate (HCO₃⁻) concentration: Higher bicarbonate concentrations contribute to the formation of carbonate complexes, which can influence solubility and colloid formation mdpi.commdpi.com.
Metal concentration: The presence of other metal ions, such as aluminum, can affect colloid formation mdpi.com.
Humic acids: Organic matter, particularly humic acids, can influence americium speciation and its association with colloidal particles mdpi.com.
The stability of these colloidal systems is dependent on the surface charge of the particles, which is modulated by pH and ionic strength nrc.gov. In water-bentonite systems, a higher fraction of americium has been observed in colloidal form compared to experiments conducted solely in water nrc.gov. Colloid-facilitated transport of radionuclides can be episodic, often linked to hydrological events such as rainfall or snowmelt usgs.gov.
Sorption and Desorption Mechanisms of Americium-243 on Geological Media
Sorption onto geological materials is a primary mechanism for retarding the migration of americium in the environment. This process involves the binding of americium ions to the surfaces of minerals and organic matter present in soils and rocks nrc.govepa.gov.
Interaction with Clay Minerals and Zeolites
Clay minerals and zeolites are significant components of geological formations and are known for their strong radionuclide sorption capabilities, including americium iaea.orgresearchgate.netresearchgate.netcore.ac.uk. These materials possess high cation exchange capacities (CEC) and large surface areas, which provide numerous sites for electrostatic attraction and complexation with Am(III) ions researchgate.netcore.ac.uk.
Clay Minerals: Minerals such as montmorillonite (B579905) exhibit strong sorption of Am(III) due to their layered structure and exchangeable cations researchgate.netfrontiersin.org. Bentonite, a clay rich in montmorillonite, is widely used in engineered barrier systems for radioactive waste disposal due to its excellent adsorption and ion-exchange properties researchgate.netcore.ac.uk. The sorption of Am(III) on clays (B1170129) is a mineralogically controlled process researchgate.net.
Zeolites: Zeolites, with their porous crystalline structures and exchangeable cations, also contribute to radionuclide retention researchgate.net.
The interaction mechanisms include electrostatic attraction to negatively charged mineral surfaces, ligand exchange, and complexation with functional groups present on the mineral edges or within interlayer spaces core.ac.uktandfonline.comakjournals.com.
Sorption onto Iron Oxides and Organic Matter
Americium exhibits strong affinity and sorption to iron oxides and organic matter, which are ubiquitous in many geological environments mdpi.comresearchgate.nettandfonline.comosti.govansto.gov.au.
Iron Oxides: Iron (hydr)oxides, such as goethite, are effective sorbents for Am(III). These minerals can attenuate americium mobility through adsorption and incorporation into their structures osti.gov. The surface chemistry of iron oxides provides active sites for complexation and electrostatic binding.
Organic Matter: Organic matter, particularly humic and fulvic acids, plays a crucial role in americium sorption mdpi.comansto.gov.au. Humic substances can form stable complexes with Am(III), enhancing its association with soil and sediment particles mdpi.com. Sorption of dissolved organic carbon (DOC) on iron-oxide coated sand is notably higher than on other mineral surfaces like calcite or quartz sand ansto.gov.au. Mechanisms involved in DOC sorption include surface complexation and ligand exchange ansto.gov.au.
Influence of pH, Ionic Strength, and Competing Ions on Sorption
The extent of americium sorption onto geological media is highly sensitive to environmental conditions, primarily pH, ionic strength, and the presence of competing ions mdpi.comresearchgate.netakjournals.com.
pH: Sorption of Am(III) generally increases with increasing pH mdpi.comresearchgate.net. This trend is attributed to the deprotonation of surface functional groups on minerals and organic matter, leading to increased negative surface charge and a greater attraction for the positively charged Am(III) species. At low pH values (< 7), competition from protons (H⁺) for sorption sites reduces americium uptake researchgate.netakjournals.com.
Ionic Strength: The effect of ionic strength can be complex. An increase in ionic strength can sometimes enhance sorption by reducing electrostatic repulsion between Am(III) and negatively charged surfaces, or by promoting aggregation of colloidal particles, thereby altering the available surface area researchgate.netdiva-portal.org. However, high ionic strength can also screen surface charges, leading to a decrease in sorption by reducing the electrostatic attraction diva-portal.org.
Competing Ions: The presence of other cations in the groundwater, such as Na⁺, Ca²⁺, and Mg²⁺, can compete with Am(III) for sorption sites, thereby reducing the amount of americium adsorbed akjournals.com. The degree of competition generally follows the order of cation affinity for the sorption sites, with higher valence cations typically exhibiting stronger competition akjournals.com.
Organic Matter: The presence of humic and fulvic acids can significantly enhance americium sorption, particularly at lower pH ranges, by forming stable complexes with Am(III) or by altering the surface properties of mineral substrates mdpi.comakjournals.com.
This compound Compound Names:
| Compound Name | Symbol/Formula |
|---|---|
| Americium | Am |
| Americium(III) | Am³⁺ |
| Americium(V) | AmO₂⁺ |
| Americium(VI) | AmO₂²⁺ |
| Americium carbonate complexes | Am(CO₃)n⁽³⁻²ⁿ⁾⁺ |
| Americium hydroxide (B78521) complexes | Am(OH)n⁽³⁻ⁿ⁾⁺ |
| Americium-241 (B77009) | ²⁴¹Am |
Transport and Migration Modeling of this compound in Subsurface Environmentsnih.govcore.ac.uk
Reactive Transport Models in Saturated and Unsaturated Zonesnih.gov
Reactive transport models are indispensable tools for simulating the movement of radionuclides, such as this compound (Am-243), through subsurface environments. These models integrate both physical transport processes and chemical reactions that influence radionuclide behavior. mdpi.comredalyc.org Models often differentiate between saturated and unsaturated subsurface zones, employing distinct mathematical frameworks for each. For instance, nonlinear sorption isotherms are frequently utilized for the unsaturated zone to account for higher concentration gradients, while linear isotherms are applied in the saturated zone, assuming more stable, lower concentrations. epa.gov Computational codes like RETRASO are specifically designed to simulate the reactive transport of dissolved and gaseous species within saturated or unsaturated porous media, incorporating complex chemical interactions such as aqueous complexation, redox reactions, sorption, and the precipitation-dissolution of minerals. redalyc.org The mobility of Am-243 in these zones is significantly affected by processes including advection, dispersion, diffusion, and critically, sorption onto soil and rock components. nih.gov Understanding the speciation of americium is paramount, as its environmental mobility is intrinsically linked to its chemical form. scispace.commdpi.comnrc.goviaea.org
Groundwater Flow and Radionuclide Migration Scenarios
Groundwater flow serves as a principal driver for the migration of radionuclides, including Am-243, within subsurface environments. nrc.gov Studies have documented the migration of transuranic radionuclides, such as americium, through groundwater over substantial distances, ranging from 80 to over 3,000 meters at various national laboratory sites. nih.gov Furthermore, colloidal materials can play a role in this transport, binding to and carrying radionuclide contaminants through subsurface systems. nih.gov Modeling efforts are frequently employed to simulate various groundwater flow and radionuclide migration scenarios, aiming to predict potential environmental impacts. For example, research at the Nevada Test Site has utilized models to simulate radionuclide transport through fractured granite, connecting regional groundwater flow patterns to the fluxes of radionuclides released from underground nuclear tests. core.ac.uk The predominant mechanism for radionuclide release from geological repositories into the accessible environment is anticipated to be transport via groundwater, where geochemical processes such as dissolution, precipitation, and sorption play a crucial role in retarding migration. nrc.gov
Biogeochemical Interactions of Americium-243nih.gov
Microbial Influence on Americium Mobility and Speciationnih.gov
Microorganisms possess the capacity to significantly influence the mobility and speciation of this compound through a variety of biogeochemical processes. researchgate.netoecd-nea.orgnoaa.govpreprints.org Certain microbial species can interact directly with americium, potentially reducing Am(III) to Am(II) and thereby facilitating its adsorption onto their cellular surfaces. researchgate.net Microbial activity can also contribute to the establishment of reducing conditions within the subsurface, which generally correlates with lower radionuclide solubility. oecd-nea.org While specific research detailing microbial interactions with Am-243 remains less extensive, studies focusing on Am-241 suggest that microbes can indeed play a role in its environmental fate. researchgate.net For instance, some microorganisms demonstrate resistance to americium, while others may experience inhibited growth in its presence. researchgate.net Specifically, Penicillium gladioli and Chryseobacterium indologenes have exhibited resistance to Am-241, whereas the growth of Pseudomonas putida was found to be inhibited. researchgate.net
Long-Term Environmental Fate and Source Term Evaluation for this compound Dischargesnih.govcore.ac.ukredalyc.orgpnnl.govepa.gov
This compound, akin to other long-lived actinides, exhibits significant environmental persistence due to its substantial half-life of 7,370 years. wikipedia.org Its long-term environmental fate is a critical consideration for evaluating the potential impacts arising from radioactive waste disposal and accidental releases. mdpi.comresearchgate.net Within subsurface environments, americium has the potential to migrate with groundwater over considerable distances. nih.gov The predominant oxidation state of americium under typical environmental conditions is Am(III), which generally remains soluble unless it forms complexes with ligands or precipitates. pnnl.gov Although Am(III) exhibits relative solubility, it can form highly insoluble compounds, such as AmPO4, particularly in the presence of phosphate (B84403). pnnl.gov The assessment of source terms for Am-243 discharges necessitates a thorough understanding of its behavior across various environmental compartments, including soil and groundwater, to predict its persistence and potential for remobilization over geological timescales. pnnl.govresearchgate.net For instance, at the Hanford Site, the radioactive decay of plutonium-241 serves as a continuous source of americium-241, leading to an anticipated increase in americium-241 activity within the vadose zone over the short term. pnnl.gov Evaluating the long-term radiological impact of underground disposal strategies requires comprehensive knowledge of radionuclide behavior, including that of americium, under diverse geological and geochemical conditions. researchgate.net Furthermore, very low levels of Am-241 are detectable in environmental media globally, largely as a legacy of atmospheric nuclear weapons testing conducted primarily between 1945 and 1963, with concentrations continuing to decline since 1973. nih.govnih.gov
Data Tables:
Table 1: Americium Migration and Soil Association
| Parameter | Value/Description | Citation |
| Migration Distance in Groundwater | 80 to over 3,000 meters | nih.gov |
| Am-241 Association with Soil | nih.gov | |
| - Organic Matter | 18–74% | nih.gov |
| - Oxides | 12–64% | nih.gov |
| Plant to Soil Concentration Ratio | ~2 orders of magnitude | nih.gov |
Table 2: Plant Uptake and Phytotoxicity of Americium
| Parameter | Value/Description | Citation |
| Plant Species | Onion (Allium cepa L.) | nih.gov |
| Nuclide | This compound (Am-243) | nih.gov |
| Transfer Factor (Solution to Biomass) | ~80 | nih.gov |
| Bioaccumulation in Roots (% of total biomass) | ~93% | nih.gov |
| Effect on Root Development (Am-243) | Reduced number, length, and total surface area | nih.gov |
Table 3: Microbial Resistance to Americium
| Microorganism | Resistance to Am-241 | Citation |
| Penicillium gladioli | Yes | researchgate.net |
| Chryseobacterium indologenes | Yes | researchgate.net |
| Pseudomonas putida | Inhibited growth | researchgate.net |
Compound Names:
this compound (Am-243)
Americium-241 (Am-241)
Americium (general)
Modeling Radionuclide Release from Waste Forms
The release of radionuclides, including this compound, from nuclear waste forms into the geosphere is a primary concern for the safety assessment of geological repositories. Modeling efforts aim to predict the rate and extent of this release, considering the degradation of waste matrices and engineered barriers. The geochemical properties of ²⁴³Am, particularly its low solubility and strong tendency to sorb onto geological materials, play a crucial role in retarding its movement copernicus.orgiaea.orgdokumen.pub.
When waste forms degrade, radionuclides can be mobilized. However, the high sorption coefficients (Kd) of americium on common rock-forming minerals and clays significantly limit its dissolved concentration in groundwater iaea.orgtandfonline.comcapes.gov.br. For instance, distribution coefficients for americium between particulate-associated and dissolved phases in sediment and water can be as high as 10⁵–10⁶ nih.gov. This strong association with solid phases means that americium is less likely to remain in the dissolved phase and migrate freely.
The formation of colloidal particles can, however, influence americium's transport. Americium can sorb onto naturally occurring colloidal matter, forming "pseudocolloids" that may exhibit different transport behaviors than dissolved species skb.se. Modeling approaches must account for these potential colloidal transport pathways. Furthermore, solubility limits are fundamental in defining the source term for radionuclide transport models. The solubility of americium compounds, such as americium hydroxide or carbonate, is low and strongly dependent on environmental conditions like pH and the presence of complexing ligands iaea.orgosti.gov.
Table 5.1: Americium Sorption Coefficients (Kd) on Various Materials
| Material Type | Conditions | Kd (L/kg) | Reference |
| Particulate Matter | Sediment/Water interface | 10⁵ – 10⁶ | nih.gov |
| Sediment | Particulate-associated phase/dissolved phase | 2.0 × 10⁶ | nih.gov |
| Soil | Variable (pH 4.4-8.0, soil type dependent) | 182 – 47,230 | osti.gov |
| Geologic Media | Groundwater, ambient temperature, pH dependent | Varies (increases with pH 3-5) | tandfonline.comcapes.gov.br |
| Montmorillonite Clay | Groundwater, pH dependent | High, complex dependence on pH and ionic strength | researchgate.net |
Modeling radionuclide release from waste forms also involves considering the entire engineered barrier system, including the waste matrix, canister, backfill materials, and the host rock. The interactions between ²⁴³Am and these components, governed by its sorption and solubility characteristics, are essential inputs for performance assessments that predict long-term containment copernicus.orgnrc.govepa.gov. For example, studies on Opalinus clay, a potential host rock, investigate the diffusive transport of americium down to ultra-trace concentrations, highlighting the complexity of predicting migration through geological formations copernicus.orgresearchgate.net.
Prediction of Environmental Concentrations in Long-Term Repository Scenarios
Predicting the environmental concentrations of this compound in the long term, particularly in scenarios involving geological repositories, requires a comprehensive understanding of its geochemical behavior and transport mechanisms in the subsurface. The low solubility and strong sorption of Am(III) generally lead to limited mobility in most geological environments copernicus.orgiaea.orgdokumen.pub. However, factors such as groundwater chemistry, pH, and the presence of complexing agents can influence its speciation and, consequently, its transport.
In groundwater, this compound can form soluble complexes, primarily with carbonate and hydroxide ions mdpi.comhelsinki.fiosti.gov. In carbonate-rich environments, americium speciation is dominated by carbonate complexes, particularly in the pH range of 6-11 mdpi.com. The solubility of americium is also influenced by the presence of other anions; for instance, phosphate and carbonate ions can significantly affect its solubility tandfonline.comresearchgate.net. Studies in Beishan groundwater indicated that americium speciation was influenced by anions in the order: HCO₃⁻ > F⁻ > SO₄²⁻ > Si(OH)₄(aq) researchgate.net. The solubility of americium in groundwater can be as low as 10⁻⁸ mol/L, depending on the specific groundwater chemistry and pH iaea.orgresearchgate.net.
Transport in deep geological repositories is often predicted to occur primarily via diffusion, especially in low-permeability media like clay rocks copernicus.org. Diffusion experiments in Opalinus clay have shown that ²⁴³Am can diffuse into the clay matrix, with concentration profiles indicating complex transport behaviors that require detailed modeling copernicus.orgresearchgate.net. The strong sorption of americium onto the clay minerals retards this diffusion process.
The long-term behavior of americium in repositories is also affected by the ingrowth of ²⁴¹Am from the decay of ²⁴¹Pu, meaning that the total americium inventory can increase over time pnnl.govmdpi.com. Performance assessments for repositories must consider these ingrowth processes and the cumulative effects of radionuclide behavior over thousands of years, including potential human intrusion or changes in geological conditions epa.gov.
Table 5.2: Americium Speciation and Solubility in Groundwater
| Parameter | Value / Description | Reference |
| Dominant Oxidation State | Am(III) | mdpi.comusgs.gov |
| Major Complexing Ligands (Neutral/Basic pH) | Carbonate (CO₃²⁻), Hydroxide (OH⁻) | mdpi.comhelsinki.fi |
| Complexing Anion Impact Order | HCO₃⁻ > F⁻ > SO₄²⁻ > Si(OH)₄(aq) | researchgate.net |
| Solubility in Beishan Groundwater | Far-field: 1.57 × 10⁻⁷ mol/L; Near-field: 2.3 × 10⁻⁸ mol/L | researchgate.net |
| Solubility in J-13 Groundwater | No clear trend with temperature or pH in tested range (25-90°C, pH 5.9-8.5); generally low. | iaea.org |
| Sorption Dependence on pH | Sharp increase between pH 3-5, levels off and may decrease above pH 8-9. Sorption increases with pH in three stages: insensitive (<4), sharp rise (4-7), constant (>8). | tandfonline.comresearchgate.net |
| Mobility in Soil | Similar migration rates to plutonium in various soil types, indicating comparable long-term mobility. However, strong sorption generally limits mobility. | mdpi.com |
| Transport Mechanism in Clay Rock | Primarily diffusion under repository conditions. | copernicus.orgresearchgate.net |
The prediction of environmental concentrations relies on integrating these geochemical parameters into transport models that simulate radionuclide movement through engineered barriers and the natural geological environment. Understanding the interplay between solubility, speciation, sorption, and transport pathways is paramount for ensuring the long-term safety and effectiveness of radioactive waste disposal strategies.
Compound Names Mentioned:
this compound (²⁴³Am)
Americium-241 (²⁴¹Am)
Plutonium-241 (²⁴¹Pu)
Americium(III) (Am(III))
Americium hydroxide (Am(OH)₃)
Americium carbonate (AmOHCO₃)
Plutonium-239 (²³⁹Pu)
Plutonium-240 (²⁴⁰Pu)
Neptunium-237 (²³⁷Np)
Technetium-99 (⁹⁹Tc)
Iodine-129 (¹²⁹I)
Carbon-14 (¹⁴C)
Cesium-137 (¹³⁷Cs)
Strontium-90 (⁹⁰Sr)
Cobalt-60 (⁶⁰Co)
Europium(III) (Eu(III))
Nuclear Waste Management and Transmutation Strategies for Americium 243
Partitioning and Transmutation (P&T) Concepts for Americium-243
Partitioning and Transmutation (P&T) is a sophisticated waste management strategy that involves chemically separating long-lived radioactive elements, such as minor actinides like americium and curium, from spent nuclear fuel. inl.govuknnl.com Once separated, these elements are irradiated in a nuclear reactor or an accelerator-driven system to convert them into shorter-lived or stable isotopes. inl.govuknnl.com The primary goal of P&T is to reduce the long-term radiotoxicity and heat load of high-level waste, which could lead to a smaller footprint and potentially lower costs for geological repositories. inl.gov
For americium, P&T is particularly relevant as it is a major contributor to the long-term radiological hazard of nuclear waste. oecd-nea.org However, the chemical separation of americium from other elements in spent fuel, particularly the chemically similar lanthanides, is a complex and challenging process that requires further research and development. uknnl.com
The transmutation of this compound can be achieved in both thermal and fast neutron spectrum reactors, though the efficiency and outcomes differ significantly.
Thermal Reactors: In a thermal neutron spectrum, 243Am primarily undergoes neutron capture to become 244Am, which then beta decays to 244Cm. While some fission of americium isotopes does occur, the capture-to-fission ratio is generally high, leading to the production of heavier actinides. oecd-nea.org The transmutation process in thermal reactors is relatively slow due to lower neutron fluxes compared to fast reactors. iaea.org
Fast Reactors: Fast neutron reactors are considered more efficient for transmuting minor actinides like 243Am. iaea.orgdiva-portal.org The higher neutron energies in a fast spectrum lead to a higher probability of fission for 243Am and other transuranic isotopes, resulting in a net destruction of actinides. diva-portal.org This process not only reduces the long-term radiotoxicity but can also generate energy. Studies have shown that the transmutation of americium is most effective in a fast neutron spectrum, as it minimizes the production of heavier, more problematic actinides like curium. iaea.org
Table 1: Comparison of this compound Transmutation in Different Reactor Types
| Reactor Type | Primary Reaction | Transmutation Efficiency | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Thermal Reactor | Neutron Capture | Low | Existing technology base (LWRs) | Production of heavier actinides (e.g., Curium), slow transmutation rate oecd-nea.orgiaea.org |
| Fast Reactor | Fission | High | Net destruction of actinides, energy generation diva-portal.org | More complex technology, fuel development needed iaea.org |
Accelerator-Driven Systems (ADS) represent a hybrid technology that combines a subcritical nuclear reactor with a high-energy particle accelerator. ustc.edu.cnworld-nuclear.org The accelerator produces a beam of protons that strikes a heavy metal target, generating a powerful source of neutrons through a process called spallation. world-nuclear.org These neutrons then drive the transmutation of materials, including 243Am, in the subcritical core. ustc.edu.cn
A key advantage of ADS is their ability to maintain a high neutron flux for transmutation without the need for a critical chain reaction. ustc.edu.cn This enhances safety, as the fission process stops when the external accelerator beam is turned off. ustc.edu.cn ADS can be designed with either a thermal or a fast neutron spectrum, with fast-spectrum ADS being particularly effective for burning minor actinides like americium. ustc.edu.cnmdpi.com Research indicates that ADS could significantly reduce the inventory of long-lived radioactive waste. inl.gov
Development of Americium-Bearing Fuel Forms for Transmutation
To transmute this compound effectively, it must be incorporated into a suitable fuel form that can withstand the harsh irradiation environment of a nuclear reactor or ADS. The development of these americium-bearing fuels is a critical area of research. sckcen.beresearchgate.net
Inert Matrix Fuels (IMFs) are a promising option for americium transmutation. mit.edueuropa.eu In this concept, the americium is dispersed within a neutronically inert matrix, meaning the matrix material does not readily absorb neutrons or produce new actinides. mit.edu This allows for a more efficient "burning" of the americium. osti.gov
Various materials have been investigated as potential inert matrices, including ceramics like magnesium oxide (MgO), zirconium dioxide (ZrO2), and magnesium aluminate spinel (MgAl2O4). europa.euoecd-nea.org The choice of matrix material is crucial and depends on factors such as its chemical compatibility with americium, its performance under irradiation, and its thermal properties. oecd-nea.org Research has shown that while some materials like spinel have good thermal conductivity, they can exhibit instability and swelling under irradiation. oecd-nea.org
Another approach involves incorporating americium into more conventional oxide or nitride fuel forms.
Oxide Fuels: Americium can be mixed with uranium and plutonium to create mixed-oxide (MOX) type fuels. anl.gov The extensive experience with UO2 and MOX fuels provides a strong foundation for this approach. However, the presence of americium can alter the fuel's thermal and mechanical properties, and the generation of helium from the alpha decay of americium and its transmutation products can lead to fuel swelling and pressure buildup within the fuel pin. anl.gov
Nitride Fuels: Nitride fuels, such as (Am,Zr)N, are also being considered for americium transmutation. researchgate.netosti.gov They offer potential advantages over oxide fuels, including higher thermal conductivity and a higher actinide density. researchgate.net This allows for a harder neutron spectrum, which is more favorable for the fission of minor actinides. researchgate.net Research is ongoing to develop and test the performance of these advanced fuel types. osti.gov
Table 2: Characteristics of Americium-Bearing Fuel Forms
| Fuel Type | Description | Advantages | Challenges |
|---|---|---|---|
| Inert Matrix Fuel (IMF) | Americium dispersed in a neutronically inert matrix (e.g., MgO, ZrO2) mit.edueuropa.eu | Efficient burning of americium without breeding new actinides osti.gov | Matrix material stability under irradiation, fuel fabrication oecd-nea.org |
| Oxide Fuels | Americium mixed with uranium and/or plutonium oxides (MOX-type) anl.gov | Extensive experience with oxide fuels | Helium production leading to swelling, altered fuel properties anl.gov |
| Nitride Fuels | Americium incorporated into a nitride matrix (e.g., (Am,Zr)N) researchgate.net | High thermal conductivity, high actinide density, favorable neutron spectrum researchgate.net | Less operational experience, complex fabrication osti.gov |
Molten Salt Reactors (MSRs) offer a fundamentally different approach to fuel and transmutation. In an MSR, the fuel, including americium, is dissolved in a molten fluoride (B91410) or chloride salt that also acts as the primary coolant. hzdr.de This liquid fuel form allows for online reprocessing and the continuous removal of fission products, which can improve the efficiency of the transmutation process. hzdr.de
Different salt compositions are being investigated for their ability to dissolve actinides and perform well under reactor conditions. bohrium.comresearchgate.net For example, LiF-BeF2 and various chloride salt mixtures are being studied. hzdr.debohrium.com The fluid nature of the fuel in MSRs presents unique opportunities for managing and transmuting long-lived actinides like this compound. wpmucdn.com
Immobilization of this compound in Durable Waste Forms for Geological Disposal
The primary strategy for the disposal of high-level radioactive waste, including this compound, is its incorporation into a stable, solid waste form that can ensure its isolation from the biosphere for geological timescales. tandfonline.com The selection of an appropriate waste form is critical to the safety of a deep geological repository. tandfonline.com
Vitrification is a well-established technology for the immobilization of high-level radioactive waste. nwtrb.gov The process involves melting the waste with glass-forming materials, typically borosilicate glass, to create a chemically durable and radiation-resistant glass matrix. ceramics.orgeu.com This technology has been implemented on an industrial scale in countries such as France, the UK, the USA, Japan, and Russia. mdpi.com
Borosilicate glass is favored due to its ability to incorporate a wide range of radionuclides, its good thermal stability, and its long-term durability in geological disposal environments. nwtrb.govresearchgate.net The process involves mixing the high-level liquid waste with glass frit and melting it at high temperatures, around 1150°C, before pouring it into stainless steel canisters for cooling and solidification. nwtrb.gov The resulting vitrified waste form effectively traps the radioactive elements, including americium, within its atomic structure. rutgers.edu
Research has been conducted to understand the behavior of americium within these glass matrices. For instance, the feasibility of recovering americium and curium isotopes from a lanthanide borosilicate glass has been demonstrated, which is relevant for potential future partitioning and transmutation strategies. researchgate.net The chemical durability of these glasses is a key performance indicator, and studies have shown that the presence of waste can, in some cases, improve the durability by forming protective surface layers. researchgate.net
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Waste Form | Borosilicate Glass | Proven matrix for incorporating a wide range of actinides, including americium. researchgate.net |
| Process Temperature | Approximately 1150°C | Ensures the formation of a homogeneous and durable glass matrix. nwtrb.gov |
| Waste Loading | Typically up to 25-45 wt% | Processing considerations, rather than chemical durability, often limit the practical waste loading. researchgate.net |
| Chemical Durability | High resistance to leaching in groundwater | Crucial for long-term isolation of this compound in a geological repository. eu.com |
Ceramic waste forms are considered an alternative or complementary technology to vitrification, particularly for the immobilization of separated actinides. ceramics.org Crystalline ceramics, such as those based on minerals that have demonstrated long-term stability in natural environments, offer the potential for even greater durability than glass. world-nuclear.org
Synroc, a synthetic rock developed in Australia, is a prominent example of a ceramic waste form. world-nuclear.org It is a multiphase titanate ceramic designed to immobilize high-level waste elements in its stable crystal structures. world-nuclear.org The primary phases in Synroc-C, a common formulation, are hollandite, zirconolite, and perovskite, which are effective hosts for various radionuclides, including actinides like plutonium and, by extension, americium. world-nuclear.orgnih.gov Zirconolite (CaZrTi₂O₇) is a particularly important host phase for actinides in Synroc. researchgate.netwhiterose.ac.uk
The development of ceramic waste forms is driven by the desire for materials with superior chemical durability and the ability to accommodate specific waste streams that may be challenging for vitrification. imperial.ac.uk These materials can be fabricated through processes like hot isostatic pressing (HIP), which consolidates the waste and ceramic precursors into a dense, durable waste form. researchgate.net
| Characteristic | Borosilicate Glass | Ceramic (e.g., Synroc) |
|---|---|---|
| Structure | Amorphous | Crystalline (multiphase) |
| Processing | Mature, industrial-scale technology mdpi.com | Advanced technologies like hot isostatic pressing are being developed. world-nuclear.org |
| Actinide Accommodation | Incorporated into the disordered glass network tandfonline.com | Incorporated into specific, stable crystal lattice sites. world-nuclear.org |
| Chemical Durability | High | Potentially higher than glass, based on natural analogues. world-nuclear.org |
The long-term performance of any waste form is critically dependent on its durability in the geological repository environment. Durability studies are conducted to assess the resistance of the waste form to leaching and corrosion when in contact with groundwater. researchgate.net
Durability tests, such as the MCC-1 static leach test, are used to compare the performance of different waste forms. imperial.ac.uk Results from such tests on a modified Synroc composition, Synroc-Z, showed negligible mass loss compared to a standard borosilicate glass, highlighting the potential for superior durability in ceramic-based systems. imperial.ac.uk Long-term unsaturated durability tests on actinide-doped glasses have also been conducted to simulate repository conditions and have shown that actinides, including americium, tend to concentrate in alteration phases or sorb onto other materials, which then controls their subsequent transport. ornl.gov
Safety and Performance Assessment of Geological Repositories for this compound Waste
The safety of a deep geological repository for high-level waste containing this compound is evaluated through a comprehensive safety assessment. osti.gov This assessment considers the long-term evolution of the repository system and its ability to isolate the waste from the accessible environment. osti.gov
The safety assessment involves the development of various scenarios to evaluate the potential for radionuclide release and transport. osti.gov These scenarios consider both the expected evolution of the repository (normal evolution scenario) and potential disruptive events. epj-conferences.org
Under a normal evolution scenario, it is assumed that the engineered barriers will degrade over long timescales, eventually allowing groundwater to come into contact with the waste form. epj-conferences.org The release of radionuclides like this compound is then controlled by the slow dissolution of the waste matrix and the solubility of the radionuclides in the surrounding geochemical environment. ejp-eurad.eu The transport of released radionuclides through the engineered and natural barriers is a key aspect of these scenarios. epj-conferences.org
The timing of canister failure is a critical parameter in these assessments. For example, some models assume canister failure after 1,000 or 10,000 years, after which radionuclide migration is assumed to begin. epj-conferences.orgresearchgate.net The long-term safety of the repository relies on the multiple barrier system, where the waste form, canister, buffer/backfill, and the host rock all contribute to retarding the migration of radionuclides. service.gov.uk
Numerical modeling is used to simulate the transport of radionuclides in the near-field and far-field of the repository. The near-field includes the waste package and the engineered barriers, while the far-field refers to the surrounding host rock and geosphere. mdpi.com
In the near-field, models consider the corrosion of the canister, the dissolution of the waste form, and the transport of radionuclides through the buffer material. mdpi.com The sorption of radionuclides onto the buffer material, such as bentonite, can significantly reduce their migration. researchgate.net For actinides like americium, which are generally strongly sorbed, this is a crucial safety function. epj-conferences.org
Far-field modeling simulates the transport of radionuclides through the geosphere via groundwater flow. service.gov.uk These models account for processes such as advection, dispersion, diffusion into the rock matrix, and sorption onto mineral surfaces. epj-conferences.org The geological barrier provides a significant degree of isolation by ensuring long travel times for groundwater to reach the biosphere, allowing for radioactive decay and dispersion of radionuclides. service.gov.uk
Spent Nuclear Fuel Management Strategies Incorporating this compound Separation
Advanced spent nuclear fuel management strategies are being developed to separate minor actinides, including this compound, from the uranium, plutonium, and fission products that constitute the bulk of the fuel. The primary goal of this partitioning is to enable the transmutation of long-lived radiotoxic elements like 243Am, thereby reducing the long-term heat load and radiotoxicity of the final waste destined for geological disposal. mdpi.com Several hydrometallurgical processes, primarily based on solvent extraction, have been developed and tested for this purpose.
These processes are typically designed to follow the Plutonium Uranium Reduction Extraction (PUREX) process, which is the standard industrial method for recovering uranium and plutonium from spent fuel. The high-level liquid waste (HLLW) or raffinate from the PUREX process contains the minor actinides (americium and curium) and fission products. The challenge lies in the chemical similarity of trivalent actinides (like this compound) and lanthanides, which are also present in the raffinate as fission products.
Several solvent extraction processes have been developed to selectively separate americium from the PUREX raffinate. These processes often involve multiple steps of extraction, scrubbing, and stripping to achieve the desired purity of the americium product. Key processes include DIAMEX, SANEX, and more advanced concepts like GANEX and the EXAm process.
The DIAMEX (Diamide Extraction) process is designed for the co-extraction of trivalent actinides and lanthanides from the highly acidic PUREX raffinate. This is followed by a SANEX (Selective Actinide Extraction) process, which aims to separate the trivalent actinides from the co-extracted lanthanides.
The GANEX (Grouped Actinide Extraction) process is a more advanced concept that aims to co-separate all transuranic elements (neptunium, plutonium, americium, and curium) from the spent fuel in a single process, enhancing proliferation resistance as no pure plutonium stream is generated. chalmers.se One variant, the EURO-GANEX process, has demonstrated high recovery rates for transuranic elements. In a hot demonstration test, the product solution contained 99.9% of the transuranic inventory with only 0.06% of the lanthanide inventory. kit.edu The CHALMEX (Chalmers Grouped Actinide Extraction) process, a type of GANEX process, has shown a calculated recovery of 99.9% for americium. tandfonline.comfz-juelich.de
Another approach, the AmSel (Americium Selective) process, relies on the reverse selectivity of two complexing agents. A hard donor ligand in the organic phase (like TODGA) extracts both actinides and lanthanides, and a soft donor ligand in the aqueous phase (like SO3-Ph-BTBP) is used for the selective stripping of americium. nih.gov The use of a modified diglycolamide, N,N-diisopropyl-N′,N′-didodecyldiglycolamide (iPDdDGA), in an AmSel-like system has shown an improvement in the Cm/Am separation factor up to 3.0. nih.govacs.org
Recent research has also explored innovative methods to achieve exceptionally high separation factors between americium and curium by controlling the oxidation state of americium. By stabilizing pentavalent americium (Am(V)) in a biphasic solvent extraction system using bismuthate as an oxidant and N,N,N′,N′-tetraoctyl diglycolamide (TODGA) as the extractant, record-high Cm/Am separation factors of over 10,000 have been achieved in a single contact. acs.orgnih.gov In this system, greater than 99.5% of the americium was recovered from the aqueous phase. acs.org
Interactive Data Table: Performance of this compound Separation Processes
Below is a summary of the performance of various solvent extraction processes for the separation of this compound. You can filter and sort the data by process, performance metric, and the elements being separated.
| Process | Performance Metric | Value | Separated From | Organic Phase Composition | Aqueous Phase Composition |
| EXAm | Recovery Rate | >99% | - | 0.6 M DMDOHEMA, 0.45 M HDEHP in TPH | 4-6 M HNO3, 30 mM TEDGA |
| EXAm | Decontamination Factor (Am/Cm) | ~500 | Curium | 0.6 M DMDOHEMA, 0.45 M HDEHP in TPH | 4-6 M HNO3, 30 mM TEDGA |
| EXAm | Separation Factor (Cm/Am) | 2.5 | Curium | 0.6 M DMDOHEMA, 0.45 M HDEHP in TPH | 4-6 M HNO3, 30 mM TEDGA |
| AmSel-like (iPDdDGA) | Separation Factor (Cm/Am) | up to 3.0 | Curium | 0.1 M iPDdDGA in 10% 1-octanol/n-dodecane | 3 M HNO3, SO3-Ph-BTBP |
| Oxidation/TODGA | Separation Factor (Cm/Am) | >10,000 | Curium | 0.1 M TODGA in n-dodecane with Bismuthate | 3 M HNO3 |
| Oxidation/TODGA | Recovery Rate | >99.5% (in aqueous phase) | Curium | 0.1 M TODGA in n-dodecane with Bismuthate | 3 M HNO3 |
| EURO-GANEX | Recovery Rate | 99.9% | Lanthanides | TODGA + DMDOHEMA in kerosene | SO3-Ph-BTP + AHA in HNO3 |
| CHALMEX | Recovery Rate | 99.9% | Fission Products | 25 mM CyMe4-BTBP in 30% TBP/70% FS-13 | 0.5 M Glycolic acid at pH 4 (stripping) |
Interactive Data Table: Chemical Reagents in this compound Separation
This table details the chemical compounds used in the organic and aqueous phases for the separation of this compound. You can filter by the process and the phase to see the specific reagents involved.
| Process | Phase | Reagent | Full Chemical Name | Role |
| EXAm | Organic | DMDOHEMA | N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide | Extractant |
| EXAm | Organic | HDEHP | di-2-ethylhexylphosphoric acid | Extractant |
| EXAm | Organic | TPH | Hydrogenated tetrapropylene | Diluent |
| EXAm | Aqueous | TEDGA | N,N,N',N'-tetraethyldiglycolamide | Complexing Agent |
| AmSel-like | Organic | iPDdDGA | N,N-diisopropyl-N′,N′-didodecyldiglycolamide | Extractant |
| AmSel-like | Organic | 1-octanol | 1-octanol | Phase Modifier |
| AmSel-like | Organic | n-dodecane | n-dodecane | Diluent |
| AmSel-like | Aqueous | SO3-Ph-BTBP | 3,3′,3″,3‴-([2,2′-bipyridine]-6,6′-diylbis(1,2,4-triazine-3,5,6-triyl))tetrabenzenesulfonate | Stripping Agent |
| Oxidation/TODGA | Organic | TODGA | N,N,N′,N′-tetraoctyl diglycolamide | Extractant |
| Oxidation/TODGA | Organic | n-dodecane | n-dodecane | Diluent |
| Oxidation/TODGA | Organic | Bismuthate | Sodium Bismuthate | Oxidant |
| EURO-GANEX | Organic | TODGA | N,N,N′,N′-tetraoctyl diglycolamide | Extractant |
| EURO-GANEX | Organic | DMDOHEMA | N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide | Extractant |
| EURO-GANEX | Organic | Kerosene | Kerosene | Diluent |
| EURO-GANEX | Aqueous | SO3-Ph-BTP | Sulfonated bis-triazinyl pyridine | Stripping Agent |
| EURO-GANEX | Aqueous | AHA | Acetohydroxamic acid | Stripping Agent |
| CHALMEX | Organic | CyMe4-BTBP | 2,6-bis(5,6-di(3-methylbutyl)-1,2,4-triazin-3-yl)pyridine | Extractant |
| CHALMEX | Organic | TBP | Tributyl phosphate (B84403) | Extractant |
| CHALMEX | Organic | FS-13 | - | Diluent |
| CHALMEX | Aqueous | Glycolic acid | Glycolic acid | Stripping Agent |
Advanced Analytical and Spectroscopic Techniques for Americium 243
Gamma-Ray Spectrometry for Americium-243 and Daughter Product Analysis [7, 19, 21, 22]
Non-Destructive Assay (NDA) for this compound Content
Non-Destructive Assay (NDA) techniques are vital for the rapid, in-situ characterization of nuclear materials without requiring sample dissolution. For actinides like Americium, NDA methods often rely on detecting characteristic radiation emissions, particularly neutrons and gamma rays. Neutron multiplicity counting, a sophisticated NDA technique, is particularly effective for quantifying materials containing multiple actinides, including Am-243, by analyzing the patterns of emitted neutrons from spontaneous and induced fission events tamu.edutamu.eduresearchgate.netnrc.govlanl.gov. This method exploits isotope-specific nuclear properties, such as fission cross-sections and neutron multiplicity distributions, to differentiate and quantify actinides within complex matrices tamu.eduresearchgate.net. While these techniques are often applied to mixed actinide materials, they provide a pathway for Am-243 quantification in scenarios where destructive analysis is not feasible.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out as a highly sensitive and versatile technique for the elemental and isotopic analysis of Americium, including Am-243. Its ability to detect elements at trace and ultra-trace levels, coupled with high isotopic selectivity, makes it a cornerstone for actinide research and nuclear material accounting nih.govresearchgate.netmdpi.com. ICP-MS operates by introducing a sample into a high-temperature plasma, which atomizes and ionizes the elements present. These ions are then separated based on their mass-to-charge ratio by a mass spectrometer, allowing for precise quantification nih.govyoutube.com.
Isotope Ratio Measurement and Quantification
ICP-MS, particularly Sector Field ICP-MS (SF-ICP-MS), is adept at measuring isotope ratios with high precision, which is critical for accurate quantification using isotope dilution mass spectrometry (ID-MS) rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org. The measurement of the 241Am/243Am isotope ratio is a common strategy for quantifying Americium concentrations, especially when using 243Am as an isotopic spike in ID-MS researchgate.netrsc.org. Studies have reported precisions of around 1.6% (RSD) for long-term measurements of the 241Am/243Am ratio at ultra-trace levels researchgate.net. Calibration strategies often involve using known standards, or in the absence of a specific Am stock solution, calibrating the response using signals from other actinides like Uranium or Thorium rsc.orgresearchgate.netrsc.org.
Table 1: Precision and Detection Limits for Americium Analysis by ICP-MS
| Technique | Isotope Ratio Measured | Typical Precision (RSD) | Detection Limit (Example) | Reference(s) |
| SF-ICP-MS | 241Am/243Am | ~1.6% (long-term) | 0.32 fg g-1 (sediment) | researchgate.net |
| ICP-MS | 241Am | Varies | ~0.02 ng/L (quadrupole) | researchgate.netmdpi.com |
| MC-ICP-MS | 241Am | Varies | ~1.4 fg (environmental) | mdpi.com |
Note: Detection limits can vary significantly based on sample matrix, preparation, and instrument configuration.
Sample Preparation and Matrix Effects in ICP-MS
Effective sample preparation is paramount for accurate ICP-MS analysis, especially when dealing with complex matrices often encountered in nuclear materials or environmental samples. This typically involves dissolution, pre-concentration, and separation steps to isolate Americium and remove interfering matrix components researchgate.netmdpi.comrsc.orgresearchgate.net. Common sample preparation for Americium involves dissolution in nitric acid, followed by separation techniques like ion-exchange chromatography using resins such as TRU resin researchgate.netresearchgate.net.
Matrix effects, which can cause signal suppression or enhancement, pose a significant challenge in ICP-MS youtube.comdrawellanalytical.comresearchgate.net. These effects arise from physical and chemical properties of the sample matrix that alter the ionization efficiency of the analyte. Strategies to mitigate matrix effects include sample dilution, the use of internal standards, matrix-matched calibration, and employing high-resolution ICP-MS (HR-ICP-MS) or collision/reaction cells youtube.comrsc.orgdrawellanalytical.comresearchgate.netacs.org. For instance, the presence of high concentrations of dissolved salts or other elements can lead to signal suppression or enhancement, affecting the accuracy of Am quantification youtube.comrsc.orgdrawellanalytical.com. Careful optimization of plasma parameters and sample introduction systems is also crucial drawellanalytical.comacs.org.
Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation ICP-MS for Solid Samples
Laser-based techniques offer direct analysis of solid samples, minimizing or eliminating the need for extensive sample preparation. Laser Ablation coupled with Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) allows for the direct analysis of solid samples, including the determination of trace actinides like Americium researchgate.net. This method involves using a laser to ablate a small amount of material from the solid surface, which is then introduced into the ICP-MS for analysis. LA-ICP-MS has been utilized in conjunction with isotope dilution for the ultratrace level determination of Am on target surfaces researchgate.net. While Laser-Induced Breakdown Spectroscopy (LIBS) is another powerful laser-based atomic emission spectroscopy technique for elemental analysis, its specific application and documented use for Am-243 quantification in solid samples are less prevalent in the reviewed literature compared to LA-ICP-MS.
Synchrotron-Based X-ray Techniques for Americium Speciation (e.g., XANES, EXAFS)
Synchrotron-based X-ray techniques, particularly X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, are powerful tools for investigating the chemical speciation and local atomic environment of Americium mdpi.comnih.govkit.edunih.govacs.orgpsi.chkit.eduresearchgate.netresearchgate.net. These methods provide detailed information about the oxidation state, coordination environment, and bonding of Americium atoms within various matrices, from aqueous solutions to solid materials mdpi.comnih.govkit.eduacs.orgpsi.chkit.edu.
Valence State Determination of Americium
XANES spectroscopy is highly sensitive to the electronic structure of an element, making it an effective method for determining the valence state of Americium acs.orgresearchgate.neteuropa.eukit.eduresearchgate.net. Studies have utilized XANES to identify Americium in various oxidation states, including Am(III), Am(IV), Am(V), and Am(VI), depending on the chemical environment and conditions acs.orgeuropa.eukit.eduresearchgate.net. For example, XANES measurements have confirmed the +III valence state of Americium in certain precipitates and mixed oxide compounds, even under conditions where higher oxidation states might be expected europa.eukit.eduresearchgate.net. EXAFS, on the other hand, provides information on bond distances and coordination numbers, offering complementary structural insights into Americium speciation mdpi.comnih.govkit.edunih.govacs.orgpsi.chkit.edu.
Table 2: Synchrotron X-ray Techniques for Americium Speciation
| Technique | Primary Information Obtained | Applications for Americium | Reference(s) |
| XANES | Valence state, electronic structure, coordination geometry | Determination of Am oxidation states (e.g., Am(III), Am(IV), Am(V), Am(VI)) in various chemical environments; confirmation of Am speciation in solutions and solids. | acs.orgresearchgate.neteuropa.eukit.eduresearchgate.net |
| EXAFS | Local atomic environment, bond distances, coordination numbers | Elucidation of Am coordination spheres and bonding in aqueous complexes (e.g., with lactate (B86563), acetate) and surface complexes (e.g., on corundum, magnetite); study of Am speciation as a function of temperature and ionic strength. | mdpi.comnih.govkit.edunih.govacs.orgpsi.chkit.edu |
Local Structure Elucidation of Americium Complexes
Understanding the local atomic environment and coordination chemistry of Americium complexes is essential for predicting their behavior in various chemical and physical processes. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, a powerful element-specific technique, is frequently employed to determine bond distances, coordination numbers, and the local atomic arrangement around the Americium atom.
Research has utilized EXAFS to probe the coordination of Americium(III) in different chemical environments. For instance, studies on Americium(III) complexes with lactate have determined coordination numbers and Am-O and Am-C distances, indicating that lactate binds "side-on" through both carboxylic and α-hydroxy functions nih.gov. EXAFS analysis has also revealed structural details of Americium(III) in complexes with benzimidazole, where the ligand coordinates through nitrogen atoms researchgate.net. Furthermore, EXAFS has been applied to investigate Americium in solid-state compounds like Americium dioxide (AmO₂) with a fluorite structure, where EXAFS results were found to be in good agreement with X-ray diffraction data iaea.orgresearchgate.net. Studies on Americium(III) hexacyanoferrates have also utilized EXAFS at the Americium L3 edge to provide evidence for a three-dimensional model and compare its local structure with lanthanide analogues researchgate.net. In some cases, Americium(III) has been observed to form nine-coordinated complexes, similar to its lanthanide congener Europium academie-sciences.fr.
Table 1: Local Structure Elucidation of Americium Complexes using EXAFS/XAS
| Complex/Compound | Technique | Key Structural Finding | Citation |
| Am(III)-lactate complexes | Am LIII-edge EXAFS | Coordination numbers determined; Am-O and Am-C distances indicate "side-on" binding via carboxylic and α-hydroxy functions. | nih.gov |
| Am(III)-benzimidazole complex | EXAFS | Ligand coordinated through two nitrogen atoms in a bidentate fashion; Am-N bond distance of 2.63 Å; total coordination number ~10. | researchgate.net |
| Americium dioxide (AmO₂) | Am LIII-edge EXAFS/XANES | EXAFS results in good agreement with X-ray diffraction data; used to characterize electronic structure via theoretical assignment. | iaea.orgresearchgate.net |
| Am(III) hexacyanoferrates | Am L3 edge EXAFS | Evidence for a three-dimensional model; comparison with lanthanide analogues; Am(III) environment arranged in a tricapped trigonal prism (CN: 9), bonded to six nitrogen atoms and three water molecules. | researchgate.net |
| Am(III) in (Pu,U)O₂ lattice | µ-XAFS | Am builds up as Am³⁺ species within an [AmO₈]¹³⁻ coordination environment (>90%); minor fraction of Am(IV) (<10%); redox buffering by UO₂ matrix. | researchgate.net |
| Am(III) in (Pu,Am)O₂₋ₓ substoichiometric structures | X-ray Absorption Spectroscopy | Am exhibits a (+III/+IV) mixed valence; Am-O system and oxidation state play a major role in sintering behavior. | europa.eu |
Radiometric Calorimetry for this compound Assaytudelft.nl
Radiometric calorimetry is a non-destructive assay technique that measures the heat generated by the radioactive decay of a sample. For this compound, which decays via alpha emission with a long half-life (7370 years), the heat output is directly proportional to its activity. This method is valuable for quantifying the amount of Am-243 in a sample independently of its isotopic composition, provided the decay heat per unit activity is well-known.
Calorimetric measurements have been successfully employed to determine the activity of this compound samples with high accuracy. For instance, studies have reported that the decay heat of Am-243 samples can be measured with a precision of 200 nW, leading to activity determinations with uncertainties as low as 0.45% researchgate.nettandfonline.comepj-conferences.org. This high precision is attributed to the accurate measurement of the decay heat and the use of precise half-life data. Calorimetry is also utilized in conjunction with gamma-ray spectroscopy to provide independent verification of sample activities epj-conferences.org.
Table 2: Radiometric Calorimetry for this compound Assay
| Application | Technique | Reported Accuracy/Uncertainty | Citation |
| Activity determination of Am-243 | Radiometric Calorimetry (Heat-flow) | < 0.45% | researchgate.nettandfonline.comepj-conferences.org |
| Assay of Am-243 samples | Calorimetry (measuring decay heat) | Precision of 200 nW (for heat) | tandfonline.comepj-conferences.org |
| Determination of Am content | Calorimetric method (measuring decay heat) | Not specified for Am-243 | tudelft.nl |
Neutron Coincidence Counting for this compound Material Accountancyiaea.org
Neutron coincidence counting is a technique primarily used for the non-destructive assay of fissile materials, particularly plutonium, by detecting correlated neutron emissions from spontaneous fission events. This compound, while primarily an alpha emitter, also undergoes spontaneous fission, albeit at a low rate. This characteristic allows for its detection and accountancy using neutron coincidence counting, especially in bulk materials where its presence might be significant.
The technique relies on the time correlation of neutrons emitted from fission events. By distinguishing these correlated neutrons from random background neutrons (e.g., from (α,n) reactions), neutron coincidence counting can provide an estimate of the spontaneous fission rate, which is directly related to the quantity of Am-243. While the spontaneous fission rate of Am-243 is lower than that of many plutonium isotopes, neutron coincidence counting remains a valuable tool for material accountancy, particularly when Am-243 is present in significant quantities alongside other fissile materials iaea.orgresearchgate.netakjournals.com. The technique is generally unaffected by isotopic heterogeneities within a sample iaea.org.
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Analysisnih.govmdpi.comresearchgate.net
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of detecting and quantifying radionuclides at extremely low concentrations, often down to femtogram (fg) or attogram (ag) levels. This sensitivity is achieved by using a particle accelerator to ionize, accelerate, and then separate isotopes based on their mass-to-charge ratio, effectively distinguishing them from molecular interferences and other isotopes.
AMS has become a crucial tool for the ultra-trace analysis of Americium, including Am-243, in various matrices, particularly environmental samples. It offers significant advantages over traditional methods like alpha spectrometry or ICP-MS due to its superior sensitivity and specificity, allowing for the analysis of actinides at parts-per-quadrillion (ppq) levels iaea.orgresearchgate.net. Studies have demonstrated the capability of AMS to determine Am-243 in groundwater and seawater samples with high sensitivity, enabling the study of long-term actinide release and transport researchgate.netnih.gov. Detection limits for Am isotopes using AMS have been reported in the sub-femtogram range iaea.org. AMS is also used for validating isotopic ratios, such as the Am-241/Am-243 ratio, with good accuracy mdpi.com.
Table 3: Accelerator Mass Spectrometry (AMS) for this compound Analysis
| Application | Detection Limit/Sensitivity | Sample Type/Matrix | Citation |
| Ultra-trace analysis of Am isotopes | Sub-femtogram range | Various (e.g., environmental) | iaea.org |
| Simultaneous analysis of U, Np, Pu, Am, Cm | Below ppq levels (fg/g) | Ground/Seawater | researchgate.net |
| Environmental tracing of Am-243 | ~10⁵ atoms in a sample | Groundwater | researchgate.net |
| Isotopic ratio validation (Am-241/Am-243) | Not specified | Am standard | mdpi.com |
| Tracing Am and Cm in environmental samples | Sub-fg range | Various | iaea.orgresearchgate.net |
| Determination of Am-243 in environmental samples | ~25 ag/g | Groundwater | nih.gov |
Thermal Ionization Mass Spectrometry (TIMS) for Isotopic Compositionnih.govosti.gov
Thermal Ionization Mass Spectrometry (TIMS) is a well-established and highly accurate technique for determining the isotopic composition of elements. It involves the thermal ionization of sample atoms, followed by their separation and detection based on their mass-to-charge ratio. TIMS is particularly valuable for actinide isotope analysis, providing high precision and accuracy for isotopic ratios.
For Americium, TIMS is routinely used to determine the isotopic composition, including the ratio of Am-241 to Am-243. Studies have reported high accuracy for these measurements, with uncertainties as low as 0.1% or 0.2% for the Am-241/Am-243 ratio when using optimized methods like isotope dilution or total evaporation techniques mdpi.com. While ICP-MS is also widely used, TIMS offers advantages in terms of reduced isobaric interferences and higher precision for specific isotopic ratio measurements when sample preparation is optimized mdpi.comresearchgate.net. It is a popular technique for actinide isotope analysis due to its ability to achieve high ionization efficiency and its freedom from certain interferences that can affect other mass spectrometric methods mdpi.com.
Table 4: Thermal Ionization Mass Spectrometry (TIMS) for Americium Isotopic Composition
| Application | Analyzed Isotopes | Reported Accuracy/Precision | Citation |
| Isotopic composition analysis of actinides | Am-241, Am-243 | < 0.2% (for Am-241/Am-243) | mdpi.com |
| Isotopic ratio determination | Am-241/Am-243 | ~0.1% | mdpi.com |
| Isotopic measurements | Am isotopes | < 0.2% (k=2) | mdpi.com |
| Isotopic composition determination | Am-243 (as tracer) | Not specified | osti.gov |
Theoretical and Computational Studies of Americium 243 Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Americium Complexesscispace.comresearchgate.net
Ab initio and Density Functional Theory (DFT) methods are cornerstones in modern computational chemistry, offering robust frameworks for investigating the electronic structure and properties of molecules and materials. For actinide elements like americium, these methods are particularly important due to the significant influence of relativistic effects and electron correlation on their chemical behavior.
Electronic Structure and Bonding in Americium Compoundsscispace.comresearchgate.net
The electronic structure of americium is characterized by the presence of partially filled 5f, 6d, and 7s orbitals, which are strongly influenced by relativistic effects. These effects, arising from the high atomic number of americium, cause significant contraction of inner orbitals and spin-orbit splitting of outer orbitals, profoundly impacting chemical bonding and reactivity.
DFT calculations, often incorporating scalar relativistic and spin-orbit coupling effects, have been instrumental in describing the electronic configurations and bonding characteristics of americium compounds mdpi.comaip.orgrsc.orgrsc.orgnih.govresearchgate.netacs.orguta.eduacademie-sciences.fr. Studies on americium oxides and complexes reveal that the 5f electrons play a critical role in chemical bonding, participating in interactions that can range from predominantly ionic to significantly covalent, depending on the chemical environment and oxidation state mdpi.comnih.govacs.orgacademie-sciences.frresearchgate.netresearchgate.net. For instance, calculations on americyl-hydration cations ([AmO2(H2O)n]2+/1+) indicate that Am-O bonds are primarily electrostatic but possess a decreasing covalent character with increasing hydration, with the 5f orbitals largely remaining unperturbed in the coordination shells nih.govacs.org. Relativistic effects are shown to be crucial, significantly altering bond distances and electronic properties compared to non-relativistic calculations rsc.orgrsc.orgarxiv.org. The involvement of 5f orbitals in bonding has been directly observed in studies of americium hydrolysis, where df orbital hybridization was noted mdpi.comresearchgate.net.
Table 8.1.1: Nature of Bonding in Americium Compounds (Theoretical Insights)
| Compound/System | Primary Bonding Character | Role of 5f Orbitals | Relativistic Effects | Reference |
| Americium Hydrolysis Products | Electrostatic to Covalent | Involved, df orbital hybridization observed | Significant | mdpi.comresearchgate.net |
| Americyl-hydration cations | Predominantly Ionic | Largely unperturbed, contribute to nonbonding orbitals | Significant | nih.govacs.org |
| AmBr3(OPcy3)3 complexes | Covalent | Contribute to overall covalency, 5p/6p involvement | Significant | rsc.orgosti.gov |
| Americium Oxides | Varies (Ionic to Covalent) | Significant contribution to bonding | Crucial | aip.orgresearchgate.net |
| Americium Oxalate (B1200264) Complexes | Predominantly Ionic | Insignificant covalent contribution | Not explicitly detailed | researchgate.netosti.gov |
Prediction of Molecular Geometries and Vibrational Frequencies
DFT and ab initio methods are also employed to predict the molecular geometries and vibrational frequencies of americium-containing species. These predictions are essential for interpreting experimental spectroscopic data and understanding molecular dynamics.
Studies on americium complexes, such as americium hexachloride (AmCl63-), have utilized DFT to optimize geometries and calculate bond lengths, comparing them with experimental data mdpi.com. For instance, calculations for AmCl63- using various DFT functional and basis set combinations showed that the mean absolute deviation (MAD) of average bond lengths from experimental values was typically between 0.06 Å and 0.15 Å mdpi.com. Vibrational frequency analysis is often performed as a confirmation of optimized geometries, ensuring they correspond to energy minima mdpi.comresearchgate.netrsc.org. While specific vibrational frequencies for Am-243 are not extensively detailed in the provided search snippets, the methodology is established for americium complexes rsc.orghzdr.deacs.org. For example, calculations on uranium and plutonium oxides using DFT have yielded predicted vibrational frequencies that are compared with experimental results, demonstrating the utility of these methods acs.orgjaea.go.jpnih.govosti.gov.
Molecular Dynamics (MD) Simulations of Americium-Solvent Interactionsresearchgate.net
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and interactions of atoms and molecules in condensed phases, including solvation and interfacial phenomena. These simulations are crucial for understanding how americium ions interact with solvent molecules, particularly in liquid-liquid extraction processes and aqueous solutions.
Liquid-Liquid Extraction Modelingresearchgate.net
MD simulations have been applied to model the liquid-liquid extraction of americium, providing insights into the mechanisms governing phase transfer and the efficiency of extractant molecules. Studies simulating americium(III) complexes with organic ligands in biphasic systems have investigated the distribution of solutes and their interfacial behaviors rsc.orgosti.govpnnl.govnih.govgoogle.frrsc.orgosti.gov. These simulations help elucidate factors such as the lipophilicity of complexes and the role of solvation in facilitating extraction. For example, simulations have shown that the charge states of ligands and Am(III) complexes correlate with their phase behavior, with neutral species migrating via van der Waals interactions and charged species via electrostatic interactions pnnl.gov. The presence of co-solvents like octanol (B41247) can influence the interfacial conformations and facilitate the transfer of ligands and complexes into the organic phase pnnl.gov.
Americium Behavior in Aqueous Solutions and Melts
Beyond extraction, MD simulations are used to understand americium's behavior in aqueous solutions, including its solvation structure and dynamics. Studies have explored the solvation of americium ions by water molecules and other ligands, providing details on coordination numbers and the nature of interactions within solvation shells rsc.orgosti.govosti.govacs.org. For instance, simulations of Am(III) in ionic liquids have detailed the coordination of Am(III) by solvent anions and the role of ligand functional groups in the secondary solvation environment rsc.orgosti.gov. In aqueous solutions, MD simulations, often coupled with DFT, can reveal the preferred coordination numbers and the dynamics of water molecules around americium ions nih.govacs.org.
Thermodynamic Modeling of Americium Speciation and Solubility in Geochemical Systemsscispace.comnih.gov
Thermodynamic modeling, particularly geochemical equilibrium modeling using codes like EQ3/6, is essential for predicting the speciation and solubility of americium in environmental and geological contexts. These models rely on comprehensive thermodynamic databases to simulate complex chemical interactions in natural waters and geological formations.
Several studies have employed thermodynamic modeling to assess americium speciation and solubility under various geochemical conditions relevant to nuclear waste disposal mdpi.comresearchgate.netmdpi.comhzdr.dejaea.go.jpnih.goviaea.orgnrc.goviaea.orgnrc.govkoreascience.kr. These models predict the dominant aqueous species and solid phases of americium as a function of parameters such as pH, redox potential (Eh), and ligand concentrations (e.g., carbonate, fluoride (B91410), phosphate) mdpi.comresearchgate.netjaea.go.jpnih.govnrc.gov. For example, modeling results for groundwater conditions often indicate that americium exists primarily as the trivalent ion, Am(III) mdpi.comresearchgate.netjaea.go.jp. Solubility is found to be highly dependent on pH and the concentration of complexing ligands, such as bicarbonate, with solubility generally decreasing as pH increases researchgate.netnrc.gov.
Table 8.3.1: Americium Speciation and Solubility Modeling Results
| Geochemical System / Conditions | Dominant Americium Species | Modeled Solubility (mol/L) | Key Influencing Factors | Model/Code Used | Reference |
| Hanford Site Groundwater (typical, near-neutral pH) | Am(III) | Not specified | pH, Eh, ligand composition | Thermodynamic equilibrium modeling | mdpi.com |
| Reducing Groundwater (generic) | Am(III) | Not specified | pH, Eh, ligand concentration | EQ3/6 | jaea.go.jp |
| Beishan Groundwater (pH=7.56, Eh=164 mV) | Am(III) | 2.01 × 10-7 | pH, HCO3- concentration | CHEMSPEC | nrc.gov |
| Southwest China Groundwater (pH=7.50, Eh=0 mV) | Am(III) | 1.60 × 10-7 | pH, HCO3- concentration | CHEMSPEC | nrc.gov |
| Yucca Mountain (Well J-13 water, pH ~7, total carbonate 2.3x10-3 M) | AmCO3+ (predominant at pH 7-8) | Not specified | pH, carbonate concentration | EQ3/6 | nrc.goviaea.org |
| Simulated Groundwater (SynDB3, pH 7.5-10.5) | Am(III) | ~2 × 10-7 | pH, presence of carbonate | ThermoChimie_11a | koreascience.kr |
Data from thermodynamic databases, such as those used with EQ3/6, are critical for these calculations. However, discrepancies in available thermodynamic data for americium complexes, particularly with carbonates, and the scarcity of data at temperatures above 25°C highlight areas where further research is needed hzdr.denrc.goviaea.org.
Compound Names
Americium-243 (Am-243)
Americium (Am)
Plutonium (Pu)
Technetium (Tc)
Americium(III) (Am3+)
Americium(IV)
Americium(V)
Americium(VI)
Americium(VII)
Americium(VIII)
Americium oxides (e.g., AmO2)
Americium complexes (general)
Americium hydrolysis products
Americium hexachloride (AmCl63-)
Americium tribromide tris(tricyclohexylphosphine oxide) (mer-AmBr3(OPcy3)3)
Americium oxalate complexes
Americium-containing mixed oxide fuels
Americium-solvent interactions
Americium-water interactions
Americium in aqueous solutions
Americium in molten salts
Americium in ionic liquids
Americium in geochemical systems
Americium speciation
Americium solubility
Americium-ligand complexes
Americium phosphates (e.g., AmPO4)
Americium carbonates (e.g., AmOHCO3, Am2(CO3)3)
Americium silicate (B1173343) species (e.g., AmSiO(OH)32+)
Americium-uranium mixed oxides
Americium-neptunium mixed oxides
Americium-plutonium mixed oxides
Americium-californium mixed oxides
Americium-berkelium mixed oxides
Americium-containing nanoparticles
Lattice Field Theory and Nuclear Structure Calculations for this compound
Nuclear Deformation and Rotational Band Structures
Theoretical and computational studies play a crucial role in understanding the intricate details of nuclear structure, including the shape of atomic nuclei and the organization of their energy levels into rotational bands. For this compound (Am), these investigations delve into its inherent deformation and the resulting collective excitation modes.
Nuclear Deformation
Research into the nuclear shape of this compound has utilized various theoretical models, often finding that a deformed nuclear description provides a more accurate representation of its properties compared to a purely spherical model. Studies employing the Woods-Saxon potential, for instance, have demonstrated that incorporating nuclear deformation leads to improved agreement with experimental data, particularly in the context of alpha decay processes. Specifically, a deformed Woods-Saxon model has shown a lower standard deviation (0.5012) in describing alpha decay phenomena when compared to a spherical configuration (0.6260) researchgate.netnsps.org.ng.
In the realm of nuclear reactions, such as neutron interactions with Am, theoretical calculations have employed deformed optical potentials. These models allow for the fitting of deformation parameters that quantify the extent to which the nucleus deviates from a perfect sphere. Through these computational approaches, specific deformation parameters for this compound have been determined.
| Deformation Parameter | Value | Method/Context of Determination | Source |
| 0.2054 | Deformed optical potential calculation for n+Am interaction | iaea.org | |
| 0.075 | Deformed optical potential calculation for n+Am interaction | iaea.org |
These parameters, representing the quadrupole deformation and the hexadecapole deformation, are essential inputs for understanding the nucleus's shape and its collective behavior iaea.org.
Rotational Band Structures
Nuclear deformation is the fundamental prerequisite for the existence of rotational motion within a nucleus, leading to the characteristic energy level sequences known as rotational bands. Theoretical studies have investigated how these bands manifest in this compound and other heavy actinide nuclei. These bands are typically characterized by a series of energy levels that follow a pattern related to the nucleus's angular momentum, often approximated by formulas such as nobelprize.org.
Computational analyses have specifically addressed the rotational structure of this compound. For instance, theoretical work has involved the coupling of specific levels within the ground state rotational band of Am. This coupling has been studied for four identified levels with spins of 5/2, 7/2, 9/2, and 11/2 iaea.org. Such studies are vital for understanding the detailed nuclear configuration and the influence of interactions like the Coriolis force, which can affect the energy spacing and transition strengths within these bands cnea.gob.ar.
Furthermore, the study of rotational bands in heavy actinides is often undertaken using systematic theoretical approaches, including those based on density functional theory and cranked shell models aps.org. These methods provide insights into the evolution of nuclear properties, such as moments of inertia, with increasing spin and can help interpret experimental observations, including how alpha decay processes populate specific rotational states aps.orgescholarship.org.
Strategic Applications and Research Uses of Americium 243
Americium-243 as a Target Material for Superheavy Element Synthesis
The quest to synthesize superheavy elements, those with atomic numbers greater than 103, relies heavily on the availability of suitable target materials. This compound has emerged as a crucial component in this field of research. ornl.gov The synthesis of these elements typically involves bombarding a heavy actinide target, such as ²⁴³Am, with an intense beam of heavy ions. ornl.gov This process has led to the discovery of five new heaviest elements and over 50 new isotopes since the year 2000. ornl.gov
The primary method for creating superheavy elements is through fusion-evaporation reactions. In this process, a projectile ion fuses with a target nucleus, forming a highly excited compound nucleus. This compound nucleus then de-excites by evaporating neutrons, leading to the formation of a new, heavier element. epj-conferences.orgaps.orgiaea.org
The use of ²⁴³Am as a target in combination with heavy ion beams, such as Calcium-48 (⁴⁸Ca), has been instrumental in synthesizing isotopes of elements up to oganesson (element 118). epj-conferences.org The choice of projectile and target is critical, and the combination of a heavy actinide like ²⁴³Am with a suitable heavy ion beam provides the necessary conditions for the fusion process to occur. ornl.govepj-conferences.org The reaction cross-sections in these experiments are extremely small, making the synthesis and detection of superheavy elements a significant experimental challenge. epj-conferences.org
Table: Examples of Fusion-Evaporation Reactions for Superheavy Element Synthesis
| Projectile | Target | Compound Nucleus | Evaporated Particles | Final Product (Superheavy Element) |
| ⁴⁸Ca | ²⁴³Am | ²⁹¹Mc (Moscovium) | 3n, 4n | ²⁸⁸Mc, ²⁸⁷Mc |
| ⁴⁸Ca | ²⁴⁹Bk | ²⁹⁷Ts (Tennessine) | 3n, 4n | ²⁹⁴Ts, ²⁹³Ts |
| ⁴⁸Ca | ²⁴⁹Cf | ²⁹⁷Og (Oganesson) | 3n | ²⁹⁴Og |
Note: This table provides illustrative examples and is not exhaustive.
The study of reactions involving ²⁴³Am targets provides invaluable data on the formation and decay of hot, heavy compound nuclei. epj-conferences.org Understanding the dynamics of how these compound nuclei are formed and how they de-excite is crucial for predicting the production rates of new superheavy elements. epj-conferences.orgepj-conferences.org Researchers analyze the decay chains of the synthesized elements, which typically involve a series of alpha decays, to identify the new isotopes and study their nuclear properties. ornl.gov The experimental data gathered from these studies helps to refine theoretical models of nuclear structure and stability in the region of superheavy elements. epj-conferences.org
Use of this compound in Nuclear Data Measurement and Standardization
Accurate nuclear data is fundamental for a wide range of applications, from nuclear reactor design to safeguards and security. This compound plays a key role in the measurement and standardization of this data.
Due to its long half-life and characteristic alpha and gamma emissions, ²⁴³Am is used to create calibration sources for various types of nuclear detectors. nih.gov These sources are essential for accurately determining the efficiency and energy response of detectors used in environmental monitoring, radiochemistry, and nuclear physics research. nih.govnist.gov The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) of ²⁴³Am, ensuring the traceability and reliability of measurements. nist.govnih.govnist.gov For instance, alpha point sources containing ²⁴³Am are used for calibrating detectors that measure alpha particle energies. radqual.com
In the context of nuclear safeguards and security, accurate and precise measurements of nuclear materials are paramount to prevent their diversion. This compound is used to produce certified reference materials (CRMs) for the isotopic analysis of americium and other actinides. europa.eu These CRMs are crucial for calibrating mass spectrometry techniques used in nuclear forensics and safeguards to verify the composition of nuclear materials. europa.eu The Joint Research Centre (JRC) and the French Alternative Energies and Atomic Energy Commission (CEA) have jointly developed a ²⁴³Am spike reference material for this purpose. europa.eu
Role of this compound in Advanced Nuclear Reactor Concepts Testing
This compound is a significant minor actinide present in spent nuclear fuel from conventional reactors. wikipedia.org Its long-term radiotoxicity and heat generation pose challenges for the final disposal of nuclear waste. researchgate.net Advanced nuclear reactor concepts, particularly Generation IV fast reactors, are being designed to transmute or "burn" these long-lived actinides, including ²⁴³Am, into shorter-lived or stable isotopes. iaea.orgresearchgate.net
Fuel Cycle Performance Validation in Test Reactors
The validation of fuel cycle performance is critical for the development of advanced and next-generation nuclear reactors. iaea.org this compound is a key nuclide in this context, particularly for assessing the transmutation and burnup characteristics of fuels designed for fast neutron spectra. In fast reactors, which are designed to utilize neutrons with higher energies, minor actinides like americium are both produced and consumed.
Research programs utilize test reactors to irradiate materials containing americium to understand these complex processes. For instance, experiments involving the irradiation of americium oxide samples in fast reactors like the Japanese Experimental Fast Reactor "JOYO" have been conducted to evaluate the transmutation behavior of americium under fast neutron conditions. iaea.org By analyzing the post-irradiation isotopic composition, researchers can validate computational models that predict fuel performance, reactivity effects, and the efficiency of actinide burning. iaea.orgresearchgate.net This data is essential for designing fuel cycles that can reduce the long-term radiotoxicity of nuclear waste by transmuting long-lived minor actinides into shorter-lived or stable fission products. The performance of these advanced fuels is fundamentally linked to their ability to operate reliably under extreme conditions, and ²⁴³Am is a crucial component in these validation studies. inl.gov
Irradiation Experiment Design and Analysis
The design of irradiation experiments involving this compound is tailored to investigate specific nuclear phenomena. A primary method for producing ²⁴³Am for experimental use is through the successive neutron capture of Americium-241 (B77009) (²⁴¹Am) in a high-flux nuclear reactor. escholarship.org
An example of such an experiment involved encapsulating approximately 100 micrograms of ⁹⁹.⁹% pure ²⁴¹Am oxide in vanadium capsules and irradiating them in a fast reactor for an extended period. iaea.org The design of such experiments must consider the neutron flux and spectrum, the duration of irradiation, and the materials used for encapsulation to ensure the integrity of the sample and the accuracy of the results.
Post-irradiation analysis is a multi-step process. It begins with the careful dissolution of the irradiated sample, followed by sophisticated radiochemical separation techniques to isolate elements like americium, curium, and plutonium. iaea.org The isotopic composition of these separated elements is then determined using high-precision measurement techniques such as alpha and gamma-ray spectrometry and mass spectroscopy. iaea.org These analyses allow researchers to quantify the production of various isotopes, including ²⁴³Am, Curium-243 (²⁴³Cm), and various plutonium isotopes, providing direct data on neutron capture and transmutation reaction rates. iaea.org
Table 1: Example Isotopic Analysis of Irradiated Americium Samples in a Fast Reactor This table presents illustrative data based on findings from transmutation experiments to show the type of results obtained.
| Isotope | Pre-Irradiation Abundance (at.%) | Post-Irradiation Abundance (at.%) - Sample A (Reflector Region) | Post-Irradiation Abundance (at.%) - Sample B (Core Center) |
|---|---|---|---|
| ²⁴¹Am | >99.9 | ~91.18 | ~87.42 |
| ²⁴²ᵐAm | 0 | ~1.01 | ~1.48 |
| ²⁴³Am | 0 | ~7.81 | ~11.1 |
Data derived from findings reported on experiments in the JOYO fast reactor. iaea.org
This compound in Radiochemical Tracing and Environmental Mobility Studies
Due to its long half-life and distinct alpha decay energy, this compound serves as an excellent tracer in radiochemical and environmental research. nih.govnist.gov In laboratory settings, it is often added to a sample in a known quantity before chemical processing begins. By measuring the amount of ²⁴³Am recovered at the end of the analysis, scientists can accurately calculate the chemical yield of the separation process for other americium isotopes, like ²⁴¹Am, which might be the primary analyte of interest. nih.gov This yield correction is crucial for obtaining accurate quantitative results in environmental monitoring and radioactive waste characterization. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) of ²⁴³Am to ensure the reliability and accuracy of these measurements. nist.govnist.gov
Actinide Analog Behavior in Environmental Systems
In environmental science, understanding the transport and fate of actinides is paramount for the long-term stewardship of contaminated sites and the safety assessment of nuclear waste repositories. llnl.govuio.no Under most environmental conditions, americium exists in the stable trivalent oxidation state (Am(III)). fas.org This chemical behavior is analogous to other trivalent actinides, such as curium, and also to some lanthanide elements.
This similarity allows ²⁴³Am to be used as a chemical analog to study the environmental mobility of other trivalent actinides, which may be more difficult or hazardous to handle. Researchers study its sorption onto minerals, interaction with organic matter, and potential uptake by microbes to model how this class of radionuclides would behave in various ecosystems. fas.org These studies are critical for predicting the long-term migration of actinides from sources of contamination, such as former nuclear weapons test sites or waste storage facilities. llnl.govfas.org
Transport Studies in Geological Formations
A key application of this compound is in studies related to the deep geological disposal of high-level nuclear waste. Repositories are designed to isolate radioactive materials for thousands of years, and a primary concern is the potential transport of radionuclides by groundwater. fas.org By using ²⁴³Am as a tracer, scientists can conduct experiments to understand how trivalent actinides migrate through different types of rock and soil. llnl.govfas.org
These studies often involve laboratory-based column experiments or field-scale investigations where the movement of ²⁴³Am through geological media is monitored. Data on its interaction with specific minerals, its solubility in representative groundwater, and its diffusion rates are used to develop and validate transport models for geological repositories, such as the one formerly proposed at Yucca Mountain. fas.org This research provides a scientific basis for assessing the long-term performance and safety of such facilities.
This compound in Nuclear Forensics and Non-Proliferation Research
Nuclear forensics aims to determine the origin and history of interdicted nuclear or radioactive materials. Americium isotopes, including ²⁴³Am, can provide crucial clues for this purpose. tamu.edu The presence and relative abundance of different americium and curium isotopes can indicate the type of reactor the material was produced in and the conditions (e.g., neutron flux and irradiation time) it was subjected to. iaea.org As a man-made element produced through successive neutron capture, the isotopic makeup of americium is a direct signature of its production history. nih.govhpschapters.org
Isotopic Signature Analysis for Source Attribution
The detailed analysis of isotopic signatures is a cornerstone of source attribution in nuclear forensics. tamu.edu For a sample containing americium, the ratio of ²⁴³Am to other isotopes like ²⁴¹Am is a key characteristic. This ratio is dependent on the isotopic composition of the original plutonium target material and the irradiation history. researchgate.net
For example, ²⁴³Am is formed from the beta decay of Plutonium-243 (²⁴³Pu), which itself is a product of neutron capture by Plutonium-242 (²⁴²Pu). nist.gov Therefore, a high concentration of ²⁴³Am suggests that the source plutonium had been subjected to a high neutron fluence, typical of extended irradiation in a nuclear reactor. By comparing the measured isotopic ratios in an unknown sample to a database of signatures from known nuclear processes and facilities, investigators can narrow down its potential origin. iaea.org Furthermore, the decay products of ²⁴³Am, such as Neptunium-239 (²³⁹Np), can be measured to help determine the time since the material was last chemically separated, a technique known as radiochronometry. tamu.edumirdsoft.org
Table 2: Key Americium Isotope Ratios for Nuclear Forensic Analysis This table provides examples of isotopic ratios and their significance in forensic investigations.
| Isotopic Ratio | Significance |
|---|---|
| ²⁴³Am / ²⁴¹Am | Indicates the level of neutron irradiation (burnup) of the source plutonium material. A higher ratio suggests higher burnup. |
| ²⁴²ᵐAm / ²⁴¹Am | Can provide information on the neutron energy spectrum (thermal vs. fast reactor) of the production environment. iaea.orgresearchgate.net |
| ²³⁹Np / ²⁴³Am | Can be used for radiochronometry to determine the age of the material since its last chemical separation. mirdsoft.org |
| Impurity Isotopes (e.g., ²⁴⁰Pu, ²⁴¹Pu) | The presence and ratios of plutonium isotopes provide further clues about the source material and reactor type. nist.gov |
Detection of Illicit Nuclear Materials
The detection of illicit nuclear materials is a critical component of global security and non-proliferation efforts. While not used in active, field-deployable detection devices, this compound (²⁴³Am) serves a crucial role in the post-interdiction analysis and characterization of nuclear materials, a field known as nuclear forensics. tamu.edu The presence, concentration, and isotopic ratios of ²⁴³Am within a sample of seized nuclear material can provide significant clues about its origin, production history, and intended use.
This compound is an artificial isotope produced in nuclear reactors through a series of neutron captures and radioactive decays. cdc.gov Specifically, it is formed from the beta decay of Plutonium-243 (²⁴³Pu), which itself is a product of successive neutron absorption by Plutonium-239 (²³⁹Pu). hpschapters.org One tonne of spent nuclear fuel from a power reactor can contain approximately 100 grams of americium isotopes, primarily Americium-241 (²⁴¹Am) and this compound (²⁴³Am). wikipedia.org
The utility of ²⁴³Am in nuclear forensics stems from its formation pathway and long half-life. The precise isotopic composition of americium in a sample, particularly the ratio of ²⁴³Am to ²⁴¹Am, is a function of:
The initial enrichment of the uranium fuel.
The type of nuclear reactor used (e.g., pressurized-water reactor, fast breeder reactor).
The length of time the fuel was irradiated (burnup).
The time elapsed since the material was discharged from the reactor and chemically processed.
By analyzing these isotopic "fingerprints," scientists can deduce the material's history. For instance, the ratio of ²⁴¹Am (which grows in from the decay of ¹⁴-year half-life ²⁴¹Pu) to the longer-lived ²⁴³Am can act as a radiochronometer to help determine the age of the material, or the last time it was chemically separated. cdc.govwikipedia.org
Research in nuclear forensics focuses on refining the analytical techniques to measure these isotopic signatures with high precision. Methods such as alpha and gamma spectrometry, as well as mass spectrometry, are employed to quantify the isotopic content of americium in intercepted samples. nih.gov this compound is also used as a tracer in radiochemical processes during the analysis of environmental or suspect samples to ensure the accuracy of the results. nist.gov While there is ongoing research to improve forensic methodologies for americium, its established presence in the nuclear fuel cycle makes it an indispensable element in efforts to track and identify illicit nuclear materials. tamu.eduosti.gov
Table 1: Properties of this compound Relevant to Nuclear Forensics
| Property | Value / Description | Significance in Detection of Illicit Materials |
| Half-life | 7,370 years. numberanalytics.combritannica.com | Its long half-life ensures that it persists in spent nuclear fuel for extended periods, making it a reliable long-term signature of nuclear operations. |
| Parent Isotope | Plutonium-243 (²⁴³Pu). hpschapters.org | Its formation is directly linked to the plutonium cycle within a reactor, providing a pathway to trace the material back to plutonium production activities. |
| Decay Mode | Alpha decay. nist.gov | Emits specific energy alpha particles and gamma rays that can be measured by spectroscopic techniques for identification and quantification. nih.gov |
| Source Material | Produced in nuclear reactors via neutron irradiation of plutonium isotopes. Found in spent nuclear fuel and reprocessed plutonium. cdc.govwikipedia.org | Its presence confirms that the material originated from a nuclear reactor, helping to distinguish it from other radioactive sources. |
| Isotopic Ratios | The ratio of ²⁴³Am/²⁴¹Am is a key forensic signature. | This ratio provides detailed information about the reactor type, fuel burnup, and the time since chemical separation, effectively "fingerprinting" the material's origin. |
| Analytical Use | Used as a tracer in radiochemical analysis. nih.govnist.gov | In the laboratory, it is used as a control standard to ensure the accurate measurement of other americium isotopes in a seized sample. |
Q & A
Q. How is the half-life of Americium-243 determined experimentally, and why do reported values vary across studies?
Methodological Answer: The half-life of Am-243 is typically measured using alpha spectrometry or mass spectrometry, coupled with decay chain analysis. For example, historical experiments (e.g., experiments 217-218 and 307-308) utilized isotopic mass ratios (243/241) and activity ratios (241/243) to calculate half-life, applying corrections for geometric discrepancies in detectors . Variations in reported values (e.g., 7330–7840 years) arise from differences in:
- Sample purity : Contamination by other actinides (e.g., Am-241) skews activity ratios.
- Decay corrections : Long-term studies require adjustments for ingrowth of daughter isotopes.
- Detection limits : Early experiments relied on analog detectors with higher uncertainty margins compared to modern digital systems.
Recommendation: Use high-purity samples (>99.9%) and validate results against the consensus value of 7600 years .
Q. What analytical methods are used to detect this compound in environmental or biological samples?
Methodological Answer: Am-243 is quantified via:
- Gamma spectroscopy : Identifies gamma emissions at 74.7 keV (low yield) but requires radiochemical separation to isolate Am from other actinides.
- Mass spectrometry (ICP-MS or TIMS): Offers higher sensitivity (detection limits ~0.1 pg/g) and distinguishes isotopic ratios .
- Alpha spectrometry : Measures alpha particles (5.275 MeV for Am-243), though requires thin-source preparation to avoid self-absorption errors.
Critical step: Pre-concentration using ion-exchange resins (e.g., AG MP-1M) to separate Am from lanthanides and plutonium isotopes .
Advanced Research Questions
Q. How do discrepancies between MCADS simulations and experimental neutron absorption cross-sections for Am-243 impact reactor design?
Methodological Answer: Monte Carlo codes (e.g., MCADS) predict neutron absorption cross-sections for Am-243, but deviations from experimental data >50 keV (e.g., 10–20% differences in high-energy regions) affect transmutation efficiency in fast reactors . To resolve contradictions:
- Benchmarking : Validate simulations against differential neutron data from time-of-flight experiments (e.g., J-PARC).
- Energy-group adjustments : Refine energy bins in the unresolved resonance region (1–100 keV) to improve model accuracy.
- Sensitivity analysis : Quantify uncertainties in nuclear density distributions and level-width models .
Q. How does the isotopic vector (Am-241/Am-243 ratio) influence the cooling time of minor actinide blankets in fast reactors?
Methodological Answer: The Am-241/Am-243 ratio evolves due to Am-241 decay (432.2-year half-life), impacting neutron emission and decay heat. For example:
Q. How can researchers reconcile conflicting data on Am-243’s neutron-induced fission cross-section in the 0.1–10 MeV range?
Methodological Answer: Discrepancies arise from differences in experimental setups (e.g., foil activation vs. fission chambers) and normalization techniques. To harmonize
- Integrate multi-method results : Combine time-of-flight (n_TOF) data with surrogate reaction measurements (e.g., (d,p) reactions on Pu-242).
- Apply covariance matrices : Statistically weight datasets based on experimental uncertainties (e.g., 5–15% for surrogate methods).
- Reference standards : Normalize to well-characterized reactions (e.g., U-235(n,f)) to reduce systematic errors .
Guidance for Experimental Design
- Reproducibility : Document detector geometries and calibration sources (e.g., Cf-252 for neutron detectors) to enable replication .
- Ethics and safety : Follow ALARA principles for handling alpha-emitting isotopes; use double-contained gloveboxes .
- Literature review : Prioritize primary sources (e.g., journals like Nuclear Physics A) over unverified databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
